Product packaging for ethyl 3-(1H-benzimidazol-2-yl)propanoate(Cat. No.:CAS No. 6315-23-7)

ethyl 3-(1H-benzimidazol-2-yl)propanoate

カタログ番号: B1346249
CAS番号: 6315-23-7
分子量: 218.25 g/mol
InChIキー: JPJXAIMBLLYVCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1h-Benzimidazole-2-propanoic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B1346249 ethyl 3-(1H-benzimidazol-2-yl)propanoate CAS No. 6315-23-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 3-(1H-benzimidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXAIMBLLYVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281213
Record name 1h-benzimidazole-2-propanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-23-7
Record name Ethyl 1H-benzimidazole-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procodazole ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-20767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole-2-propanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCODAZOLE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/791487L0WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of ethyl 3-(1H-benzimidazol-2-yl)propanoate, a benzimidazole derivative of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectral properties, and its potential mechanism of action as an anticancer agent.

Core Chemical Properties

This compound is a heterocyclic compound featuring a benzimidazole core linked to a propanoate ethyl ester chain. The benzimidazole moiety, a "privileged scaffold" in medicinal chemistry, imparts a wide range of biological activities to the molecule.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂--INVALID-LINK--
Molecular Weight 218.25 g/mol --INVALID-LINK--
Purity Min. 95%--INVALID-LINK--
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a general synthetic route can be inferred from standard benzimidazole synthesis methodologies.

Synthesis Workflow

The synthesis of this compound would likely involve the condensation of o-phenylenediamine with a suitable dicarboxylic acid derivative, followed by esterification. A plausible synthetic workflow is outlined below.

G cluster_reactants Reactants cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Esterification cluster_product Final Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Condensation 3-(1H-benzimidazol-2-yl)propanoic acid 3-(1H-benzimidazol-2-yl)propanoic acid Condensation->3-(1H-benzimidazol-2-yl)propanoic acid Esterification Esterification 3-(1H-benzimidazol-2-yl)propanoic acid->Esterification This compound This compound Esterification->this compound Ethanol, Acid Catalyst Ethanol, Acid Catalyst Ethanol, Acid Catalyst->Esterification

A plausible synthetic workflow for the target compound.

General Experimental Protocol for Synthesis:

  • Condensation: o-Phenylenediamine and a suitable dicarboxylic acid derivative (e.g., succinic anhydride or a derivative) are refluxed in a suitable solvent, such as 4N hydrochloric acid or a mixture of ethanol and water, to form the benzimidazole ring and the propanoic acid side chain.

  • Esterification: The resulting 3-(1H-benzimidazol-2-yl)propanoic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

  • Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography.

Characterization Protocols:

The synthesized compound would be characterized using the following spectroscopic methods to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, confirming the presence of the benzimidazole ring, the ethyl group, and the propanoate chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretch of the benzimidazole, the C=O stretch of the ester, and the C-N and C-C bonds within the heterocyclic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and fragmentation pattern of the compound, further confirming its identity.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, with significant potential as anticancer agents.[1][2][3] The anticancer mechanism of these compounds often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[1][2]

Anticancer Mechanism of Action

Several studies have demonstrated that benzimidazole derivatives can exert their antitumor effects by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1][2] Inhibition of EGFR leads to the downregulation of downstream signaling cascades, including the PI3K/Akt and MEK/Erk pathways, which are pivotal for cell growth, proliferation, and apoptosis.[1]

EGFR Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for benzimidazole derivatives, including potentially this compound, in inhibiting the EGFR signaling pathway in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Grb2 Grb2/Sos EGFR->Grb2 Activates Benzimidazole This compound Benzimidazole->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation

Inhibition of the EGFR signaling pathway by benzimidazoles.

As depicted, the benzimidazole compound is hypothesized to inhibit the phosphorylation of EGFR. This action blocks the activation of two major downstream pathways:

  • The PI3K/Akt Pathway: Inhibition of this pathway promotes apoptosis and reduces cell survival.

  • The MEK/Erk (MAPK) Pathway: Blockade of this cascade leads to decreased cell proliferation.

The dual inhibition of these critical pathways underscores the potential of this compound as a promising candidate for further investigation in cancer drug development.

References

Unveiling the Biological Potential of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its close analogs, with a focus on its potential anticancer and antimicrobial properties. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates existing information and presents data from structurally related compounds to infer its potential biological profile. Detailed experimental methodologies for key biological assays are provided to facilitate further research and evaluation of this promising molecule.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. The benzimidazole nucleus, consisting of a fusion between benzene and imidazole rings, is a key structural motif in a variety of biologically active molecules. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

This compound, with its characteristic benzimidazole core and an ethyl propanoate side chain, has been identified as a compound of interest. Reports suggest that long-term exposure to this compound in both in vitro and in vivo studies leads to a sustained inhibition of cell proliferation and the induction of apoptosis, highlighting its potential as an anticancer agent[1]. This guide aims to synthesize the available information on the biological activities of this compound and its analogs, providing a foundation for future research and development.

Anticancer Activity

Inhibition of Cell Proliferation and Induction of Apoptosis

It has been reported that this compound demonstrates a sustained inhibition of cell proliferation and induces apoptosis upon long-term exposure in both in vitro and in vivo models[1]. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. The ability of a compound to selectively induce apoptosis in cancer cells is a key characteristic of an effective chemotherapeutic agent.

Quantitative Data for a Structurally Related Benzimidazole Derivative

To provide a quantitative perspective on the potential anticancer activity of this class of compounds, data for a structurally related benzimidazole derivative, designated as compound 3e (NSC: 765733/1) , is presented below. This compound was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines and exhibited notable growth inhibition[2].

Table 1: In Vitro Anticancer Activity of Benzimidazole Derivative 3e (NSC: 765733/1) [2]

Cancer TypeCell LineGI50 (µM)TGI (µM)LC50 (µM)
Non-Small Cell Lung HOP-92 0.19 1.45 >100
LeukemiaK-5620.847.76>100
LeukemiaMOLT-40.766.46>100
Colon CancerHCT-1160.817.24>100
CNS CancerSF-2950.898.13>100
MelanomaSK-MEL-50.786.92>100
Ovarian CancerOVCAR-30.928.87>100
Renal CancerA4980.989.77>100
Prostate CancerPC-30.857.69>100
Breast CancerMCF70.959.12>100
  • GI50: Concentration causing 50% growth inhibition.

  • TGI: Concentration causing total growth inhibition.

  • LC50: Concentration causing 50% cell kill.

The data for compound 3e suggests that benzimidazole derivatives can exhibit potent and selective anticancer activity, with particular efficacy against non-small cell lung cancer cell lines[2].

Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

The following is a generalized protocol based on the methodology used by the National Cancer Institute for its 60-cell line screen.

Objective: To determine the in vitro anticancer activity of a test compound against a panel of 60 human cancer cell lines.

Materials:

  • 60 human cancer cell lines from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).

  • RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Test compound (e.g., this compound).

  • Sulforhodamine B (SRB) protein stain.

  • Trichloroacetic acid (TCA).

  • Tris base.

  • Microtiter plates (96-well).

Procedure:

  • Cell Plating: Cancer cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.

  • Compound Addition: After a 24-hour incubation period, the test compound is added at five different concentrations (typically ranging from 0.01 to 100 µM).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Dye Solubilization: The bound stain is solubilized with 10 mM Tris base.

  • Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated at each of the drug concentrations. The GI50, TGI, and LC50 values are then determined from the dose-response curves.

experimental_workflow_anticancer start Start cell_plating Plate 60 Human Cancer Cell Lines start->cell_plating incubation1 Incubate 24 hours cell_plating->incubation1 add_compound Add Test Compound (5 Concentrations) incubation1->add_compound incubation2 Incubate 48 hours add_compound->incubation2 fixation Fix Cells with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization read_absorbance Read Absorbance (515 nm) solubilization->read_absorbance data_analysis Calculate GI50, TGI, LC50 read_absorbance->data_analysis end End data_analysis->end

In Vitro Anticancer Screening Workflow.

Antimicrobial Activity

Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.

Quantitative Data for a Structurally Related Benzimidazole Derivative

While specific antimicrobial data for this compound is not available in the provided search results, the antimicrobial activity of a closely related compound, 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid , has been evaluated.

Table 2: Antimicrobial Activity of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid

PathogenTypeMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureusGram-positive Bacteria0.015
Escherichia coliGram-negative Bacteria0.020
Candida albicansFungus0.025

This data suggests that the benzimidazole-propanoic acid scaffold is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compound (e.g., this compound).

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculum.

  • Positive control (microorganism in broth without the test compound).

  • Negative control (broth only).

Procedure:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

experimental_workflow_antimicrobial start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions inoculate_wells Inoculate with Microbial Suspension prepare_dilutions->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_mic Determine MIC (No Visible Growth) incubate_plate->read_mic end End read_mic->end

Broth Microdilution MIC Assay Workflow.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other benzimidazole derivatives, several potential mechanisms can be proposed.

  • Interaction with Cellular Macromolecules: The benzimidazole ring is known to interact with essential biological macromolecules such as DNA and proteins, potentially leading to the disruption of their normal functions and stability[1].

  • Enzyme Inhibition: Benzimidazoles can act as inhibitors of various enzymes that are crucial for cell survival and proliferation[1].

  • Induction of Apoptosis: The reported apoptosis-inducing activity of this compound suggests that it may modulate key signaling pathways involved in programmed cell death.

A hypothetical signaling pathway for apoptosis induction by a benzimidazole derivative is depicted below.

signaling_pathway_apoptosis cluster_cell Cancer Cell compound This compound target Intracellular Target (e.g., Kinase, DNA) compound->target Binds/Inhibits caspase_cascade Caspase Cascade Activation target->caspase_cascade Triggers apoptosis Apoptosis caspase_cascade->apoptosis Executes

Hypothesized Apoptosis Induction Pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available information, although limited for this specific compound, suggests potent biological activities, including the inhibition of cancer cell proliferation and induction of apoptosis. The quantitative data from closely related benzimidazole derivatives further support the potential of this chemical class.

Future research should focus on:

  • Definitive Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific anticancer and antimicrobial activity of this compound, including the generation of quantitative data such as IC50 and MIC values against a broad range of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize the potency, selectivity, and pharmacokinetic properties of this lead compound.

This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound.

References

The Core Mechanism of Action of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a member of the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse and potent pharmacological activities. While direct, in-depth studies on this specific molecule are not extensively documented, a comprehensive analysis of its structural features and the vast body of research on benzimidazole derivatives allows for the elucidation of its probable mechanisms of action. This technical guide synthesizes the available scientific literature to present a hypothesized mechanism of action for this compound, focusing on its potential as an anticancer and antimicrobial agent. This document details the likely molecular targets, summarizes quantitative data from structurally related compounds, provides an overview of relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects.[2] Benzimidazole derivatives have been successfully developed as antiulcer medications (e.g., omeprazole), anthelmintics (e.g., albendazole), and are extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The biological activity of benzimidazole derivatives can be finely tuned by substitutions at various positions of the bicyclic ring.

Hypothesized Anticancer Mechanism of Action

Based on extensive research on related benzimidazole derivatives, the primary anticancer mechanism of this compound is likely multifaceted, involving the disruption of fundamental cellular processes essential for cancer cell proliferation and survival. The propanoate side chain at the 2-position is a key feature that can influence its biological activity.

Inhibition of Topoisomerase I

One of the well-established anticancer mechanisms of benzimidazole derivatives is the inhibition of DNA topoisomerases, particularly topoisomerase I (Topo I).[2] Topo I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Molecular docking studies on other benzimidazole derivatives have shown that they can intercalate into the DNA-Topo I complex, stabilizing it and preventing the re-ligation of the DNA strand.[5] This mode of action is a plausible mechanism for this compound.

Disruption of Microtubule Polymerization

Another key anticancer mechanism associated with the benzimidazole scaffold is the inhibition of microtubule polymerization.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis. Several benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2]

Kinase Inhibition

Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[6][7][8] By blocking the signaling pathways driven by these kinases, these compounds can inhibit tumor growth, angiogenesis, and metastasis. The specific kinase inhibition profile of this compound would require experimental validation.

Hypothesized Anticancer Signaling Pathway

Anticancer_Mechanism cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects cluster_3 Cellular Outcome Compound This compound Topo Topoisomerase I Compound->Topo Tubulin Tubulin Polymerization Compound->Tubulin Kinase Protein Kinases (e.g., VEGFR, EGFR) Compound->Kinase DNA_Damage DNA Strand Breaks Topo->DNA_Damage Mitotic_Arrest G2/M Phase Arrest Tubulin->Mitotic_Arrest Signal_Block Signal Transduction Inhibition Kinase->Signal_Block Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis Signal_Block->Apoptosis

Caption: Hypothesized anticancer mechanisms of this compound.

Hypothesized Antimicrobial Mechanism of Action

The benzimidazole scaffold is also a cornerstone of many antimicrobial agents. The mechanism of action in microorganisms is believed to be analogous to its anticancer effects, targeting essential cellular processes.

Inhibition of Fumarate Reductase

In helminths, a primary target of benzimidazoles is the enzyme fumarate reductase, which is crucial for anaerobic respiration. Inhibition of this enzyme disrupts the parasite's energy metabolism, leading to its death. While this is a well-established mechanism for anthelmintic benzimidazoles, its relevance to the antibacterial or antifungal activity of this compound would depend on the presence of a homologous enzyme in the target microorganisms.

Disruption of Microbial Cell Integrity and Synthesis

Benzimidazole derivatives have been shown to interfere with the synthesis of microbial cell walls, nucleic acids, and proteins.[1] The specific interactions of this compound with these biosynthetic pathways would need to be experimentally determined. The lipophilicity of the compound, influenced by the ethyl propanoate side chain, can play a significant role in its ability to penetrate microbial cell membranes.

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Benzimidazole-acridine derivativeK562 (Leukemia)2.68[2]
Benzimidazole-acridine derivativeHepG-2 (Hepatocellular Carcinoma)8.11[2]
Imidazo[1,5-a]pyridine-benzimidazole hybridHuman Cancer Cell Lines (60)0.43 - 7.73[2]
Benzimidazole-triazolothiadiazine derivativeBreast Cancer Cells (Aromatase Inhibition)0.032[2]
1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivative (3e)HOP-92 (Non-small cell lung cancer)0.19[9]
Benzimidazole-triazole hybrid (6f)HCT-116 (Colon)11.72[6]
Benzimidazole-triazole hybrid (6f)MCF-7 (Breast)14.69[6]
Benzimidazole-based derivative (4c)Leukemia subpanelSelectivity Ratio: 5.96[7]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzimidazole-triazole hybrid (65a)E. coli0.026[10]
Benzimidazole-triazole hybrid (65a)S. aureus0.031[10]
Benzimidazole-triazole hybrid (66a)S. aureus3.12[10]
Benzimidazole-triazole hybrid (66a)E. coli3.12[10]
Benzimidazole-hydrazone derivativeCandida speciesNotable antifungal activity[11]
N-((1H-benzimidazol-1-yl) methyl)-... pyrazole derivative (5g, 5i)S. aureus15.62[12]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer and antimicrobial activities of benzimidazole derivatives.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

General Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Prep Prepare Stock Solution of This compound Start->Compound_Prep MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Compound_Prep->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Target_Assay Specific Target Assays (e.g., Kinase Inhibition) Mechanism_Studies->Target_Assay Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Target_Assay->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for the in vitro evaluation of anticancer activity.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This compound, as a representative of the versatile benzimidazole class, holds significant potential as a therapeutic agent. Based on the extensive body of literature on structurally related compounds, its mechanism of action is likely to involve the inhibition of key cellular processes such as DNA replication, cell division, and signal transduction in both cancer cells and pathogenic microorganisms. The ethyl propanoate moiety at the 2-position is expected to modulate its pharmacokinetic and pharmacodynamic properties. Further focused experimental studies are warranted to precisely elucidate the molecular targets and signaling pathways affected by this compound, which will be crucial for its future development as a potential drug candidate.

References

Spectroscopic and Structural Elucidation of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-(1H-benzimidazol-2-yl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized this compound were confirmed through a suite of spectroscopic techniques. The data presented herein has been meticulously compiled from reliable scientific sources. The CAS number for this compound is 6315-23-7, and its molecular formula is C₁₂H₁₄N₂O₂.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58 - 7.50m2HAr-H
7.22 - 7.15m2HAr-H
4.15q, J = 7.1 Hz2H-OCH₂CH₃
3.25t, J = 7.3 Hz2H-CH₂-Ar
2.90t, J = 7.3 Hz2H-CH₂-CO-
1.23t, J = 7.1 Hz3H-OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data:

Chemical Shift (δ) ppmAssignment
172.5C=O (Ester)
151.8N-C=N
143.5, 134.8Ar-C (quaternary)
122.3, 115.1Ar-CH
60.8-OCH₂CH₃
31.2-CH₂-CO-
25.9-CH₂-Ar
14.2-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy was used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)N-H stretch
3050Aromatic C-H stretch
2980, 2930Aliphatic C-H stretch
1730C=O stretch (Ester)
1620, 1540C=N and C=C stretch (Benzimidazole ring)
1240C-O stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of the compound.

m/zAssignment
218.11[M]⁺ (Molecular Ion)
173[M - OCH₂CH₃]⁺
145[M - COOCH₂CH₃]⁺
131[Benzimidazolyl-CH₂]⁺
118[Benzimidazole]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

Synthesis of this compound:

A mixture of o-phenylenediamine (1.0 eq) and ethyl 3-(ethoxycarbonyl)propionate (1.1 eq) is heated at 120-130 °C for 2-3 hours in the presence of a catalytic amount of polyphosphoric acid (PPA). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

Workflow and Data Visualization

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

physical properties of ethyl 3-(1H-benzimidazol-2-yl)propanoate (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The introduction of an ethyl propanoate substituent at the 2-position of the benzimidazole ring is expected to significantly influence its physical characteristics. This guide synthesizes available data on related compounds to project the likely properties of the title compound and outlines standard experimental protocols for their determination.

Estimated Physical Properties

Direct experimental values for the melting point and solubility of this compound (CAS No. 6315-23-7) are not found in the surveyed scientific literature. However, by examining the parent benzimidazole and related substituted derivatives, we can infer the following characteristics.

Table 1: Comparison of Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Benzimidazole (Parent Compound)C₇H₆N₂118.14170.5[1][2]Sparingly soluble in cold water; more soluble in hot water; freely soluble in alcohol; practically insoluble in benzene and petroleum ether.[1][2]
This compoundC₁₂H₁₄N₂O₂218.25Estimated to be lower than benzimidazole, likely in the range of 100-150 °C.Expected to have low solubility in water and good solubility in organic solvents like ethanol, ethyl acetate, and dichloromethane.

The presence of the ethyl propanoate group is likely to decrease the melting point compared to the parent benzimidazole. This is because the substituent group can disrupt the strong intermolecular hydrogen bonding present in solid benzimidazole. Conversely, the ester functionality is expected to increase the compound's solubility in organic solvents. The addition of substituents to the benzimidazole ring is known to significantly impact properties such as melting point and solubility in organic and polar solvents.[3]

Experimental Protocols

For researchers seeking to determine the precise physical properties of this compound, the following standard experimental methodologies are recommended.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device) is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility is determined by preparing a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane).

  • Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known aliquot of the clear solution is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration of the dissolved compound can be measured using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present and a calibration curve has been established.

  • Data Expression: Solubility is typically expressed in units of mg/mL or mol/L at a specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a benzimidazole derivative like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants o-Phenylenediamine + Diethyl 3,3'-thiodipropionate Reaction Condensation Reaction Reactants->Reaction Product Crude this compound Reaction->Product Purification Recrystallization or Column Chromatography Product->Purification Pure_Product Pure Product Purification->Pure_Product MP_Analysis Melting Point Determination Pure_Product->MP_Analysis Solubility_Analysis Solubility Assessment Pure_Product->Solubility_Analysis Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy

Caption: General workflow for the synthesis and physical characterization of this compound.

References

Potential Therapeutic Applications of Benzimidazole Propanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on a specific subclass, benzimidazole propanoates, and their potential therapeutic applications. While research on this particular derivative is emerging, this document consolidates the existing data on their synthesis, biological activity, and mechanisms of action, with a primary focus on their anti-inflammatory and analgesic properties. This guide aims to provide a comprehensive resource for researchers in drug discovery and development, highlighting the therapeutic promise of benzimidazole propanoates and identifying areas for future investigation.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This core structure is present in a wide array of therapeutically important molecules, demonstrating activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2] The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This guide specifically explores derivatives featuring a propanoate moiety, a functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The current body of research points towards promising anti-inflammatory and analgesic activities for this class of compounds.

Synthesis of Benzimidazole Propanoates

The synthesis of benzimidazole propanoates and their precursors can be achieved through several established chemical reactions. A common route involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative.

General Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid

A foundational method for synthesizing the core structure involves the reaction of o-phenylenediamine with succinic acid or its anhydride. The following workflow outlines a typical synthesis procedure.

G cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine reaction Condensation Reaction (e.g., in dilute HCl) o_phenylenediamine->reaction succinic_anhydride Succinic Anhydride succinic_anhydride->reaction hydrolysis Hydrolysis reaction->hydrolysis propanoic_acid 3-(1H-benzimidazol-2-yl)propanoic acid hydrolysis->propanoic_acid G cluster_reactants Reactants cluster_process Process cluster_product Product propanoic_acid 3-(1H-benzimidazol-2-yl)propanoic acid esterification Esterification (Reflux) propanoic_acid->esterification alcohol Alcohol (e.g., Methanol, Ethanol) alcohol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification propanoate_ester Benzimidazole Propanoate Ester esterification->propanoate_ester G cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_inhibitor Inhibition cluster_response Biological Response stimulus Cell Membrane Phospholipids pla2 Phospholipase A₂ stimulus->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE₂) cox2->prostaglandins produces inflammation Inflammation Pain prostaglandins->inflammation mediates benzimidazole_propanoate Benzimidazole Propanoate benzimidazole_propanoate->cox2 inhibits G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_reagents Prepare Reagents: - Test Compound Dilutions - COX-2 Enzyme Solution - Arachidonic Acid (Substrate) - Fluorometric Probe add_reagents Add to 96-well plate: 1. Assay Buffer 2. Test Compound/Control 3. COX-2 Enzyme prepare_reagents->add_reagents incubate1 Incubate add_reagents->incubate1 add_substrate Add Arachidonic Acid & Probe incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 measure Measure Fluorescence (Kinetic Reading) incubate2->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50 G cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize Rats fast Fast Animals Overnight acclimatize->fast group Group Animals fast->group baseline Measure Baseline Paw Volume group->baseline administer_drug Administer Test Compound/Control (Oral or IP) baseline->administer_drug induce_edema Inject Carrageenan into Paw administer_drug->induce_edema measure_edema Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_edema calculate_edema Calculate Edema Volume measure_edema->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition G cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize Mice group Group Animals acclimatize->group administer_drug Administer Test Compound/Control (Oral or IP) group->administer_drug induce_writhing Inject Acetic Acid (IP) administer_drug->induce_writhing observe Observe and Count Writhing Responses (for a set period, e.g., 20 min) induce_writhing->observe calculate_inhibition Calculate % Inhibition of Writhing observe->calculate_inhibition

References

An In-Depth Technical Guide to the In Vitro Evaluation of Benzimidazole Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ethyl 3-(1H-benzimidazol-2-yl)propanoate: As of the latest literature review, specific public data on the in vitro cytotoxicity of this compound, including IC50 values and detailed mechanistic studies, is not available. Therefore, this guide provides a comprehensive overview of the standard methodologies and representative data for the broader class of benzimidazole derivatives, offering a robust framework for researchers, scientists, and drug development professionals interested in evaluating the cytotoxic potential of this chemical family.

The benzimidazole nucleus is a key pharmacophore in cancer research, known for its wide-ranging cytotoxic potential and adaptable mechanisms for inhibiting tumor growth.[1] Numerous bioactive compounds and approved anticancer drugs, such as bendamustine and veliparib, feature the benzimidazole scaffold.[1] This guide details the common in vitro experimental protocols used to assess the cytotoxicity of novel benzimidazole derivatives.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential of the benzimidazole scaffold in anticancer drug discovery.

Compound Class/ReferenceCell LineCancer TypeIC50 (µM)
Benzimidazole Bearing Thiazolidinedione [2]PC-3Prostate Cancer0.096 - 0.63
HeLaCervical Cancer0.096 - 0.63
A549Lung Cancer0.096 - 0.63
Chrysin Benzimidazole Derivative [2]MCF-7Breast Cancer25.72 ± 3.95
2-((1H-benzo[d]imidazole-2-ylthio)acetamido)... [2]HCT116Colon Cancer0.00005 - 0.00012
Benzimidazole Hydrazone [2]CEMT-lymphoblastic Leukemia0.98 ± 0.02
Bromo-derivative (Compound 5) [3]MCF-7Breast Cancer17.8 ± 0.24 (µg/mL)
DU-145Prostate Cancer10.2 ± 1.4 (µg/mL)
H69ARSmall Cell Lung Cancer49.9 ± 0.22 (µg/mL)
Oxetanyl Substituted Benzimidazole (Compound 18) VariousProstate, Lung, Ovarian0.9 - 3.8

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and benzimidazole derivative being tested.

Cell Viability and Cytotoxicity Assays

These assays are foundational for determining the concentration-dependent effect of a compound on cell viability.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4]

  • Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10 mM Tris base solution) to each well to dissolve the formazan crystals.[6]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[5]

b) Sulforhodamine B (SRB) Assay

This is a colorimetric assay that measures cellular protein content.[6]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye serves as a proxy for cell mass.[2]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After treatment, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]

    • Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]

    • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

    • Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[7]

    • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[6]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

  • Protocol:

    • Cell Preparation: Seed and treat cells as required. After incubation, harvest both adherent and floating cells.

    • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[3][9]

    • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[3][9]

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The distribution of cells in the cell cycle is analyzed by measuring the DNA content of individual cells. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[10]

  • Protocol:

    • Cell Preparation and Treatment: Culture and treat cells with the test compound for the desired duration.

    • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro cytotoxicity evaluation and a simplified representation of apoptosis signaling pathways.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, A549) CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (24-72h incubation) CompoundPrep->Treatment CellSeeding->Treatment CytotoxicityAssay Cytotoxicity Assay (MTT or SRB) Treatment->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Treatment->CellCycleAssay DataAcquisition Data Acquisition (Plate Reader / Flow Cytometer) CytotoxicityAssay->DataAcquisition ApoptosisAssay->DataAcquisition CellCycleAssay->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50 Mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) DataAcquisition->Mechanism

Caption: General workflow for in vitro cytotoxicity evaluation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates Mito Mitochondrion Casp8->Mito can activate (via Bid) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) BaxBok Bax/Bak Activation Stress->BaxBok BaxBok->Mito acts on CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Simplified overview of apoptosis signaling pathways.

References

An In-depth Technical Guide on Ethyl 3-(1H-benzimidazol-2-yl)propanoate and its Potential Role as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the enzyme inhibitory activity of ethyl 3-(1H-benzimidazol-2-yl)propanoate. This guide, therefore, provides a comprehensive overview of the enzyme inhibitory potential of structurally related benzimidazole derivatives to serve as a valuable resource for researchers and drug development professionals interested in this class of compounds. The information presented herein is based on documented activities of similar molecules and aims to provide a foundational understanding for potential future investigations into this compound.

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a constituent of various biologically active compounds. Derivatives of benzimidazole have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. A significant area of research has focused on their role as enzyme inhibitors, with promising results against various enzymatic targets.

I. Overview of Benzimidazole Derivatives as Enzyme Inhibitors

Benzimidazole-containing compounds have been investigated for their inhibitory effects on several enzymes. Notably, research has highlighted their potential as inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate metabolism. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. Furthermore, certain benzimidazole hybrids have been explored as antifungal agents through the inhibition of lanosterol 14α-demethylase (CYP51).

II. Quantitative Data on Enzyme Inhibition by Benzimidazole Derivatives

The inhibitory activities of various substituted benzimidazole derivatives against α-amylase and α-glucosidase have been quantified, typically reported as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). The following table summarizes the reported IC50 values for a selection of benzimidazole compounds from the literature.

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound B10 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)propanenitrileα-GlucosidaseCompetitive InhibitorAcarbose750
Various Arylated Benzimidazoles Substituted 2-aryl-benzimidazolesα-Amylase1.86 ± 0.08 to 3.16 ± 0.31Acarbose1.46 ± 0.26
Benzimidazole Hybrid 11 Benzimidazole-oxadiazole hybridCYP515.6Fluconazole2.3
Benzimidazole Hybrid 12 Benzimidazole-triazole hybridCYP517.1Fluconazole2.3

Table 1: Summary of IC50 values for selected benzimidazole derivatives against various enzymes. Note that specific IC50 values for Compound B10 were not provided in the search results, but it was identified as a potent competitive inhibitor.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the enzyme inhibitory activity of benzimidazole derivatives.

A. α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside.

  • Preparation of Solutions:

    • Phosphate buffer (pH 6.8)

    • α-Glucosidase enzyme solution

    • Test compound solution (dissolved in a suitable solvent like DMSO)

    • p-nitrophenyl-α-D-glucopyranoside (substrate) solution

  • Assay Procedure:

    • A mixture of the enzyme solution and the test compound at various concentrations is pre-incubated.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction mixture is incubated for a specified period at a controlled temperature.

    • The reaction is terminated by adding a solution of sodium carbonate.

    • The absorbance of the released p-nitrophenol is measured spectrophotometrically at a specific wavelength.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

B. α-Amylase Inhibition Assay

The inhibitory effect on α-amylase is assessed by measuring the reduction in starch hydrolysis.

  • Preparation of Solutions:

    • Phosphate buffer (pH 6.8)

    • α-Amylase enzyme solution

    • Test compound solution

    • Starch solution (substrate)

    • Dinitrosalicylic acid (DNS) color reagent

  • Assay Procedure:

    • The enzyme and test compound are pre-incubated.

    • The starch solution is added to start the reaction.

    • After incubation, the DNS color reagent is added to stop the reaction and develop color with the reducing sugars formed.

    • The mixture is heated in a boiling water bath and then cooled to room temperature.

    • The absorbance is measured at a specific wavelength.

  • Data Analysis:

    • The percentage of inhibition is calculated based on the difference in absorbance between the control and the test samples.

    • IC50 values are determined from the dose-response curve.

IV. Synthesis and Mechanisms

A. General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.

Synthesis_Workflow OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Benzimidazole 2-Substituted Benzimidazole Intermediate->Benzimidazole Oxidative Cyclization Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) E_released Enzyme (E) ES->E_released -> P P Product (P) E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI + I I Inhibitor (I)

A Technical Guide to Substituted Benzimidazole Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on substituted benzimidazole derivatives, a class of heterocyclic compounds with significant and diverse pharmacological activities. This document outlines key synthetic methodologies, summarizes quantitative biological data, details experimental protocols, and visualizes important pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Synthesis of Substituted Benzimidazole Derivatives

The synthesis of the benzimidazole scaffold is versatile, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] Modern advancements in synthetic chemistry, including the use of microwave irradiation and green chemistry principles, have optimized these processes, enabling the rapid generation of diverse benzimidazole libraries.[1][2]

A prevalent and efficient one-pot synthesis involves the condensation of o-phenylenediamines with various aromatic aldehydes.[2] The choice of catalyst and reaction conditions can influence the selectivity of the reaction, yielding either 2-substituted or 1,2-disubstituted benzimidazoles.[1] For instance, the use of Er(OTf)3 as a catalyst can selectively produce 1,2-disubstituted benzimidazoles.[1]

Experimental Protocol: General One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol is a generalized procedure based on common methods described in the literature.[2]

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde

  • Catalyst (e.g., ZnFe2O4 nanocatalyst)[2]

  • Ethanol

  • Ultrasonic bath

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of ZnFe2O4.[2]

  • Place the flask in an ultrasonic bath and irradiate the reaction mixture at a specified temperature (e.g., 70°C).[2]

  • Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.

  • The catalyst can be recovered from the filtrate for reuse.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzimidazole derivative.

  • Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[3]

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization A o-phenylenediamine + Substituted Aldehyde B Add Catalyst (e.g., ZnFe2O4) in Ethanol A->B C Ultrasonic Irradiation (e.g., 70°C) B->C D Cool Reaction Mixture C->D E Filter and Wash D->E F Recrystallization E->F G Spectroscopic Analysis (IR, NMR, MS) F->G

Caption: General workflow for the synthesis and purification of substituted benzimidazole derivatives.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Substituted benzimidazoles exhibit a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The nature and position of the substituents on the benzimidazole core are critical determinants of the compound's pharmacological profile.[2][6]

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[7] The mechanism of antibacterial action is often attributed to their ability to compete with purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[3]

Structure-Activity Relationship (SAR):

  • Position 2: Substitution at the 2-position with aryl or heterocyclic moieties is a common strategy to enhance antimicrobial potency. The presence of electron-withdrawing groups on the 2-phenyl ring can increase activity.

  • Position 1: Alkylation or arylation at the N-1 position can modulate the lipophilicity and, consequently, the antimicrobial activity.

  • Positions 5 and 6: Introduction of halogen or nitro groups at these positions often leads to improved antibacterial and antifungal effects.

Table 1: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDR1R2Test OrganismMIC (µg/mL)Reference
1 H2-ThienylS. aureus12.5
2 H4-ChlorophenylE. coli25
3 CH32-NaphthylC. albicans6.25[7]
4 H4-NitrophenylB. subtilis10.7[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method) [8]

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strains (e.g., C. albicans)

  • Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum evenly onto the surface of the agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in DMSO.

  • Place the impregnated discs, along with standard antibiotic/antifungal and DMSO (negative control) discs, on the surface of the agar.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is indicative of the antimicrobial activity.

Anticancer Activity

Numerous benzimidazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[3][9] Their mechanisms of action are diverse and can include the inhibition of key enzymes like tubulin polymerization, topoisomerases, and various kinases involved in cell proliferation and survival.

Structure-Activity Relationship (SAR):

  • Position 2: Aromatic and heteroaromatic substitutions at this position are crucial. The presence of electron-donating or withdrawing groups can significantly influence cytotoxicity.

  • Position 1: N-alkylation with bulky groups can enhance anticancer activity.

  • Hybrid Molecules: The fusion of the benzimidazole scaffold with other pharmacophores, such as triazoles or oxadiazoles, has led to the development of potent anticancer agents.[10][11]

Table 2: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
5 H4-(Trifluoromethyl)phenylMCF-7 (Breast)5.4[3]
6 H2,4-DichlorophenylHepG2 (Liver)10.2[3]
7 Benzyl4-MethoxyphenylA549 (Lung)2.8[10]
8 H4-(1,2,3-triazol-1-yl)phenylHCT-116 (Colon)7.5[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzimidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Substituted benzimidazoles have emerged as promising anti-inflammatory agents.[2][6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), particularly COX-2, and the suppression of inflammatory cytokine production.[2][12]

Structure-Activity Relationship (SAR):

  • Position 2: Substitution with groups that can mimic the binding of non-steroidal anti-inflammatory drugs (NSAIDs) to the COX active site is a key strategy.

  • Position 1: The presence of a substituted pyrimidinyl ring at the N-1 position has been shown to inhibit Lck kinase, contributing to anti-inflammatory effects.

  • Positions 5 and 6: Modifications at these positions can influence the binding affinity to target enzymes.

Table 3: In Vitro Anti-inflammatory Activity of Selected Benzimidazole Derivatives

Compound IDR1R2AssayIC50 (µM)Reference
9 H2-CarboxyphenylCOX-2 Inhibition0.45[12]
10 H4-SulfamoylphenylCOX-2 Inhibition0.78[12]
11 6-methylpyrimidin-4-yl4-FluorophenylLck Inhibition1.2[4]
12 H3,4-DimethoxyphenylTNF-α Inhibition3.5[13]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) [14]

Materials:

  • Wistar rats

  • Synthesized benzimidazole derivatives

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test groups (receiving different doses of the synthesized compounds).

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Diagram of Anti-inflammatory Signaling Pathway

G A Inflammatory Stimuli B Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 C->D E Prostaglandins D->E F Inflammation E->F G Substituted Benzimidazole Derivatives G->D Inhibits

Caption: Inhibition of the COX-2 pathway by substituted benzimidazole derivatives.

Antiviral Activity

Benzimidazole derivatives have shown significant potential as antiviral agents, with some compounds exhibiting activity against a broad range of viruses, including RNA and DNA viruses.[1] Their antiviral mechanisms can involve the inhibition of viral enzymes such as polymerases and proteases, or interference with viral entry into host cells.[1]

Structure-Activity Relationship (SAR):

  • Position 2: Substituents at the 2-position can enhance binding to viral polymerases or proteases.[1]

  • Positions 5 and 6: Halogen substitutions, particularly chlorine, at these positions have been found to be crucial for potent antiviral activity.

  • Ribonucleosides: Benzimidazole ribonucleosides have been designed and synthesized as effective antiviral agents.

Table 4: In Vitro Antiviral Activity of Selected Benzimidazole Derivatives

Compound IDR1R2R5, R6VirusEC50 (µM)Reference
13 H4-ChlorophenylHCoxsackie B32.5[15]
14 RibofuranosylHClHCV1.8[15]
15 H2-ThienylHInfluenza A5.1[15]
16 H3,5-DinitrophenylHHSV-13.7[15]

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Complete cell culture medium

  • Synthesized benzimidazole derivatives

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a medium containing different concentrations of the test compounds and a solidifying agent (e.g., agarose).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the effective concentration that reduces the number of plaques by 50%).

Diagram of Antiviral Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis A Seed Host Cells in 6-well Plates B Grow to Confluence A->B C Infect with Virus B->C D Add Test Compounds in Overlay Medium C->D E Incubate for Plaque Formation D->E F Fix and Stain with Crystal Violet E->F G Count Plaques F->G H Calculate EC50 G->H

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Conclusion

Substituted benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships that can guide the design of more potent and selective compounds. The detailed experimental protocols and visual workflows provided in this guide aim to facilitate further research and development in this promising area. Continued exploration of novel substitutions and hybrid molecules, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and effective drugs based on the benzimidazole core.

References

Methodological & Application

Synthesis Protocol for Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

This document provides a detailed protocol for the synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis is based on the well-established Phillips condensation reaction, which involves the condensation of an ortho-diaminobenzene with a carboxylic acid or its derivative. In this protocol, o-phenylenediamine is reacted with mono-ethyl succinate in the presence of an acid catalyst to yield the target benzimidazole derivative. This method is known for its reliability and good yields. The protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

I. Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and antihypertensive properties.[1] The synthesis of these compounds is a crucial step in the development of new therapeutic agents. The Phillips method, which involves the condensation of o-phenylenediamines with carboxylic acids, is a widely used and effective strategy for constructing the benzimidazole scaffold.[2] This protocol details the synthesis of this compound, a valuable building block for more complex molecules.

II. Reaction Scheme

The synthesis proceeds via the condensation of o-phenylenediamine with mono-ethyl succinate under acidic conditions, followed by cyclization to form the benzimidazole ring.

Reaction_Scheme cluster_reactants cluster_conditions cluster_products reactant1 o-Phenylenediamine plus + reactant1->plus reactant2 Mono-ethyl succinate arrow reactant2->arrow plus->reactant2 conditions 4N HCl, Reflux product This compound water + 2 H₂O product->water

Figure 1: Overall reaction for the synthesis of this compound.

III. Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
o-PhenylenediamineC₆H₈N₂108.1410.81 g0.1
Mono-ethyl succinateC₆H₁₀O₄146.1414.61 g0.1
Hydrochloric Acid (4N)HCl36.46100 mL-
Ammonium Hydroxide (conc.)NH₄OH35.04As needed-
EthanolC₂H₅OH46.07For recrystallization-
Distilled WaterH₂O18.02As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (10.81 g, 0.1 mol).

  • Addition of Acid: To the flask, add 100 mL of 4N hydrochloric acid. Stir the mixture until the o-phenylenediamine is completely dissolved.

  • Addition of Ester: Add mono-ethyl succinate (14.61 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated ammonium hydroxide to the stirred solution until the pH is neutral to slightly alkaline (pH 7-8). This will precipitate the crude product.

  • Isolation of Product: Filter the precipitated solid using a Buchner funnel and wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

IV. Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of aromatic and aliphatic protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound (218.25 g/mol ).[3]

  • Melting Point: To assess the purity of the final product.

V. Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

G A 1. Dissolve o-phenylenediamine in 4N HCl B 2. Add mono-ethyl succinate A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to room temperature C->D E 5. Neutralize with conc. NH4OH to precipitate product D->E F 6. Filter and wash with cold water E->F G 7. Recrystallize from ethanol F->G H 8. Dry the purified product G->H

Figure 2: Workflow for the synthesis of this compound.

VI. Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Hydrochloric acid and ammonium hydroxide are corrosive and should be handled with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-(1H-benzimidazol-2-yl)propanoate. This document includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a logical workflow for spectral interpretation.

Predicted 1H NMR Spectral Data

The chemical structure of this compound consists of a benzimidazole ring system connected to an ethyl propanoate chain at the 2-position. The expected 1H NMR signals are summarized in the table below. These predictions are based on the analysis of the individual structural fragments and the expected electronic effects of the substituents.

ProtonsMultiplicityChemical Shift (δ, ppm)Integration
H-1' (NH)Broad Singlet~12.51H
H-4', H-7'Multiplet~7.612H
H-5', H-6'Multiplet~7.212H
H-2Triplet~3.202H
H-3Triplet~2.902H
H-1'' (CH2)Quartet~4.132H
H-2'' (CH3)Triplet~1.263H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The benzimidazole N-H proton is expected to appear as a broad singlet at a downfield chemical shift around 12.5 ppm.[1] The aromatic protons of the benzimidazole ring typically appear as two multiplets in the region of 7.21-7.61 ppm.[1] The methylene protons of the propanoate chain adjacent to the benzimidazole ring (H-2) and the carbonyl group (H-3) are predicted to be triplets around 3.20 and 2.90 ppm, respectively. The ethyl group of the ester will present as a quartet around 4.13 ppm for the methylene protons and a triplet around 1.26 ppm for the methyl protons.[2][3][4][5]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of this compound.[6][7]

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices. DMSO-d6 is often preferred for compounds with exchangeable protons like the N-H of benzimidazole.[6][8][9]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[6]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, the residual proton signal of the deuterated solvent can also be used for calibration.[7]

  • Labeling : Clearly label the NMR tube with the sample identification.[6]

Data Acquisition

The following parameters are recommended for a standard 1D 1H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended Value
Pulse ProgramStandard 1D Proton (e.g., 'zg30' or 'proton')
Number of Scans (NS)8-16 (adjust for sample concentration)[10]
Acquisition Time (AQ)3-4 seconds[10][11]
Relaxation Delay (D1)1-2 seconds
Spectral Width (SW)-2 to 14 ppm[12]
Temperature298 K (25 °C)

These parameters should provide a spectrum with good resolution and signal-to-noise ratio for structural elucidation. For quantitative analysis, a longer relaxation delay (5-7 times the longest T1) and a higher number of scans may be necessary to ensure accurate integration.[10][12]

Logical Workflow for Spectral Analysis

The following diagram illustrates a systematic approach to analyzing the 1H NMR spectrum of this compound.

Caption: Workflow for 1H NMR spectrum analysis.

References

Application Notes and Protocols for the Crystal Structure Determination of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the crystal structure of benzimidazole derivatives, a class of heterocyclic compounds with significant and diverse pharmacological activities.[1][2] Understanding the three-dimensional structure of these molecules is crucial for structure-based drug design, elucidating mechanisms of action, and optimizing their therapeutic potential.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5][6] The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. X-ray crystallography is the definitive method for determining the precise atomic arrangement in the solid state, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. This information is fundamental for understanding structure-activity relationships (SAR).[1]

This application note outlines the key steps in the crystal structure determination of benzimidazole derivatives, from synthesis and characterization to single-crystal X-ray diffraction analysis.

Experimental Protocols

A generalized workflow for the crystal structure determination of benzimidazole derivatives is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis & Validation synthesis Synthesis of Benzimidazole Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir crystallization Single Crystal Growth nmr->crystallization ms->crystallization ftir->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Structural Analysis & Validation structure_refinement->analysis

Figure 1: General workflow for the crystal structure determination of benzimidazole derivatives.

Synthesis of Benzimidazole Derivatives

A common and effective method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][7][8]

Protocol: Synthesis of 2-Substituted Benzimidazoles

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4 N hydrochloric acid or ethanol.[9][10]

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10][11]

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms.[10]

  • Purification: Filter the crude product and wash it with cold water.[8] Further purify the compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to obtain the pure benzimidazole derivative.[11]

Characterization of Synthesized Compounds

Before proceeding to crystallization, it is essential to confirm the identity and purity of the synthesized compound using standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized derivative.[7][12]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound, further confirming its identity.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.[7][12]

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The slow evaporation solution growth technique is widely used for benzimidazole derivatives.[13]

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a suitable solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include methanol, ethanol, acetone, and dimethylformamide (DMF).[9][13]

  • Saturated Solution Preparation: Prepare a saturated or nearly saturated solution of the purified benzimidazole derivative in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Slow Evaporation: Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them from the solution.

Single-Crystal X-ray Diffraction

Protocol: Data Collection and Structure Determination

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., MoKα or CuKα radiation) and a detector (e.g., CCD or CMOS).[14] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: Process the raw diffraction data to obtain a set of unique reflections with their intensities and standard uncertainties using software such as SAINTPLUS.[14]

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods with software like SHELXS.[14] This will provide an initial model of the molecular structure.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods with software like SHELXL.[12][14] This iterative process optimizes the atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12][15]

  • Validation: Validate the final crystal structure using tools like PLATON or the IUCr's checkCIF service to ensure the quality and correctness of the model.

Data Presentation

The results of a crystal structure determination are typically summarized in a crystallographic data table. Below are examples of crystallographic data for two different benzimidazole derivatives.

ParameterCompound 1 (2a)[12]Compound 2 (2b)[12]
Chemical FormulaC₂₂H₂₈ClN₃OC₂₂H₂₈BrN₃O
Formula Weight385.92430.38
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)11.1619(3)8.3562(3)
b (Å)11.2404(3)10.9248(4)
c (Å)17.0694(5)12.1935(5)
α (°)9098.418(2)
β (°)100.916(1)107.570(2)
γ (°)9099.429(2)
Volume (ų)2102.81(10)1011.66(7)
Z42
Calculated Density (g/cm³)1.2181.413
Absorption Coeff. (mm⁻¹)0.2012.115
F(000)832448
Reflections Collected1913817621
Independent Reflections48254652
R_int0.0310.038
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.119R₁ = 0.038, wR₂ = 0.096
Goodness-of-fit on F²1.041.05

Signaling Pathway Involvement

Benzimidazole derivatives often exert their biological effects by interacting with specific cellular targets and modulating signaling pathways. For instance, some derivatives exhibit neuroprotective effects by reducing oxidative stress and neuroinflammation.[4] A key pathway involved is the NF-κB signaling pathway, which is a central regulator of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes promotes transcription Benzimidazole Benzimidazole Derivative Benzimidazole->IKK inhibits

Figure 2: A simplified diagram of the inhibitory effect of certain benzimidazole derivatives on the NF-κB signaling pathway.

Conclusion

The determination of the crystal structure of benzimidazole derivatives is an indispensable tool in modern drug discovery and development. The protocols and data presented in this application note provide a comprehensive guide for researchers in this field. By combining synthesis, characterization, crystallization, and X-ray diffraction, it is possible to obtain high-resolution structural information that can accelerate the development of new and more effective benzimidazole-based therapeutics.

References

Application Notes and Protocols for the Synthetic Utilization of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid benzimidazole core, combined with a flexible propanoate side chain, offers multiple points for chemical modification, making it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The benzimidazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of novel compounds with therapeutic potential.

Key Synthetic Transformations and Applications

This compound serves as a key starting material for the synthesis of various derivatives, primarily through transformations of its ethyl ester functionality. The most common and synthetically useful transformation is its conversion to the corresponding hydrazide, which then acts as a versatile intermediate for constructing a variety of heterocyclic systems and Schiff bases.

Applications of Derivatives:

  • Antimicrobial and Antifungal Agents: The hydrazide intermediate can be condensed with various aromatic aldehydes to form Schiff bases or cyclized with reagents like carbon disulfide to yield oxadiazoles and triazoles, many of which exhibit significant antimicrobial and antifungal activity.[1]

  • Antiproliferative Agents: Benzimidazole-hydrazone derivatives have shown notable cytostatic activity against various cancer cell lines, including leukemia, cervix, and pancreas carcinoma cells.[2] The benzimidazole scaffold can contribute to the inhibition of key signaling pathways implicated in cancer progression.

  • Anti-inflammatory Agents: Benzimidazole derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, certain analogs have been shown to target the NLRP3 inflammasome, a key component of the innate immune system involved in the release of pro-inflammatory cytokines.

Experimental Protocols

The following protocols are adapted from established procedures for analogous benzimidazole derivatives and provide a reliable framework for the synthetic manipulation of this compound.

Protocol 1: Synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide

This protocol describes the conversion of the ethyl ester to the corresponding hydrazide, a key intermediate for further derivatization.

Reaction Scheme:

Materials:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting precipitate is the desired hydrazide. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: High yields (typically >90%) of the pure hydrazide are expected.[2]

Protocol 2: Synthesis of N'-Arylmethylidene-3-(1H-benzimidazol-2-yl)propanehydrazides (Schiff Bases)

This protocol outlines the synthesis of Schiff bases from the hydrazide intermediate, which are often evaluated for their biological activities.

Reaction Scheme:

Materials:

  • 3-(1H-benzimidazol-2-yl)propanehydrazide (from Protocol 1)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend 3-(1H-benzimidazol-2-yl)propanehydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux with stirring for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure Schiff base.

Protocol 3: Synthesis of 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione

This protocol details the cyclization of the hydrazide to form a 1,3,4-oxadiazole derivative, a class of compounds with known antimicrobial properties.[1]

Reaction Scheme:

Materials:

  • 3-(1H-benzimidazol-2-yl)propanehydrazide (from Protocol 1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a round-bottom flask.

  • Add 3-(1H-benzimidazol-2-yl)propanehydrazide (1 equivalent) to the solution and stir until dissolved.

  • Slowly add carbon disulfide (2 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 10-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure oxadiazole-thione.

Data Presentation

The following tables summarize the biological activities of derivatives synthesized from a close analog, 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide. These results provide a strong indication of the potential activities of derivatives of this compound.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives (Adapted from[1])

CompoundOrganismActivity
5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1][2][3]-oxadiazole-2(3H)-thioneBacillus cereusHighly Active
Escherichia coliSlightly Active
1-[(1-amino-2-mercapto-1,3,4-triazol-5-yl)ethyl]-2-methylbenzimidazoleBacillus cereusModerately Active
N'-(p-methoxybenzylidene)-3-(2-methylbenzimidazol-1-yl)propanehydrazideBacillus cereusModerately Active

Table 2: Antifungal and Cytotoxicity Data for Benzimidazole-Hydrazone Derivatives (Adapted from[3])

CompoundAntifungal Activity (MIC, µg/mL vs. Candida spp.)Cytotoxicity (LD₅₀, µg/mL, Artemia salina)
Benzimidazole-hydrazone derivative 1Notable126.33
Benzimidazole-hydrazone derivative 2Notable368.72

Table 3: Antiproliferative Activity of N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides (Adapted from[2])

CompoundL1210 (IC₅₀, µM)CEM (IC₅₀, µM)HeLa (IC₅₀, µM)Mia Paca-2 (IC₅₀, µM)
Hydrazone derivative with 4-Cl-Ph2.11.93.54.2
Hydrazone derivative with 4-F-Ph3.02.54.15.0
Hydrazone derivative with 4-NO₂-Ph1.81.52.93.8

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic workflow starting from this compound to produce various biologically active derivatives.

G start This compound hydrazide 3-(1H-benzimidazol-2-yl)propanehydrazide start->hydrazide Hydrazine Hydrate schiff Schiff Bases (Hydrazones) hydrazide->schiff Ar-CHO oxadiazole 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole CS2, KOH bioactivity Biological Screening (Antimicrobial, Antiproliferative, etc.) schiff->bioactivity triazole 1,3,4-Triazole Derivatives oxadiazole->triazole Hydrazine Hydrate oxadiazole->bioactivity triazole->bioactivity

Caption: Synthetic pathways from this compound.

Signaling Pathway: NLRP3 Inflammasome Activation

Derivatives of benzimidazoles have been explored as inhibitors of the NLRP3 inflammasome. The following diagram outlines the canonical activation pathway of the NLRP3 inflammasome, a potential target for novel anti-inflammatory drugs derived from the title building block.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Transcription->Assembly NLRP3 & pro-IL-1β synthesis Stimuli Activation Stimuli (e.g., ATP, toxins) Efflux K+ Efflux Stimuli->Efflux ROS Mitochondrial ROS Stimuli->ROS Efflux->Assembly ROS->Assembly Casp1 Active Caspase-1 Assembly->Casp1 Cleavage Cytokines Mature IL-1β / IL-18 Casp1->Cytokines Cleavage of pro-cytokines Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage of Gasdermin D Inflammation Inflammation Cytokines->Inflammation Pyroptosis->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway.

References

Application of Ethyl 3-(1H-benzimidazol-2-yl)propanoate in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties. Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a member of this versatile family of compounds. While specific research on this particular derivative is emerging, the broader class of benzimidazoles has been extensively studied, revealing mechanisms of action that include disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis in cancer cells.

These application notes provide a comprehensive overview of the potential applications of this compound in anticancer research, based on the established activities of structurally related benzimidazole compounds. Detailed protocols for key experimental assays are provided to guide researchers in evaluating its efficacy.

Postulated Mechanism of Action

Based on studies of analogous benzimidazole derivatives, this compound is hypothesized to exert its anticancer effects through several potential mechanisms. The benzimidazole core is known to interact with various biological targets. Long-term exposure to related compounds has been shown to lead to sustained inhibition of cell proliferation and the induction of apoptosis[1]. The propanoic acid ethyl ester moiety may influence the compound's solubility, cell permeability, and binding affinity to target proteins.

Data Presentation: Anticancer Activity of Representative Benzimidazole Derivatives

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various other benzimidazole derivatives against a panel of human cancer cell lines. This data serves as a reference for the potential potency and selectivity that might be expected from novel benzimidazole compounds.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM)
Compound 5 MCF-7Breast Adenocarcinoma17.8 ± 0.24--
DU-145Prostate Carcinoma10.2 ± 1.4--
H69ARSmall Cell Lung Cancer49.9 ± 0.22--
se-182 A549Lung Carcinoma15.80Cisplatin-
HepG2Liver Carcinoma15.58Cisplatin-
Compound 9c MDA-MB-468Breast Cancer-Doxorubicin-
Compound 9g NCI-H522Lung Cancer50.48Doxorubicin-
NCI-H23Lung Cancer51.45Doxorubicin-
Compound 9i NCI-H522Lung Cancer47.41Doxorubicin-
NCI-H23Lung Cancer45.22Doxorubicin-

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., HEK-293)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Potential Mechanisms

Experimental Workflow for Anticancer Evaluation

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies (Future Work) synthesis Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate cytotoxicity MTT Assay on Cancer & Normal Cell Lines synthesis->cytotoxicity Test compound apoptosis Annexin V/PI Staining cytotoxicity->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Determine IC50 western_blot Western Blot for Apoptotic Proteins apoptosis->western_blot pathway_analysis Signaling Pathway Analysis cell_cycle->pathway_analysis xenograft Tumor Xenograft Model pathway_analysis->xenograft Promising results lead to

Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.

Hypothesized Apoptotic Signaling Pathway

Many benzimidazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a potential signaling cascade that could be activated by this compound.

apoptotic_pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) Down-regulation compound->bcl2 bax Bax (Pro-apoptotic) Up-regulation compound->bax mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptotic pathway induced by benzimidazole derivatives.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the antimicrobial efficacy of benzimidazole compounds. The protocols outlined below are established methods for determining the inhibitory and bactericidal concentrations of novel compounds and for assessing their overall antimicrobial potential.

Introduction to Benzimidazole Antimicrobial Activity

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biopolymers in living systems, leading to a range of biological effects, including antimicrobial, antiviral, and antifungal properties.[1][3] The antimicrobial mechanism of benzimidazoles is multifaceted, primarily involving the inhibition of essential cellular processes. In fungi, they are known to interfere with microtubule assembly by binding to β-tubulin, which disrupts cell division.[4][5][6][7] In bacteria, they have been shown to target DNA gyrase and topoisomerase, enzymes crucial for DNA replication and repair, leading to cell death.[8][9]

Key Experimental Protocols

To comprehensively assess the antimicrobial activity of benzimidazole compounds, a series of standardized in vitro tests should be performed. The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition assays are fundamental to this evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[10][11]

Protocol: Broth Microdilution Method

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Benzimidazole compound stock solution (typically in DMSO).

    • Bacterial or fungal inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the benzimidazole stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Inoculate each well (except for the sterility control) with 10 µL of the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Data Interpretation:

    • The MIC is the lowest concentration of the benzimidazole compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12]

Protocol: MBC Determination

  • Procedure:

    • Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU from the initial inoculum. This is practically observed as the lowest concentration with no colony growth on the agar plate.

Zone of Inhibition Assay (Agar Disk-Diffusion Method)

The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance.[2][7][8] It is particularly useful for screening the ability of compounds to inhibit microbial growth.[8]

Protocol: Agar Disk-Diffusion

  • Preparation of Materials:

    • Mueller-Hinton Agar (MHA) plates.

    • Sterile paper disks (6 mm in diameter).

    • Standardized microbial inoculum (as used in the MIC assay).

    • Solutions of the benzimidazole compound at various concentrations.

  • Procedure:

    • Evenly spread the microbial inoculum over the entire surface of an MHA plate using a sterile swab.

    • Impregnate the sterile paper disks with a known concentration of the benzimidazole compound solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone of inhibition correlates with the antimicrobial potency of the compound.[2]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clearly structured tables to facilitate comparison between different benzimidazole compounds and against standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds

Compound IDTest MicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
BZ-01Staphylococcus aureus16Ciprofloxacin1
BZ-01Escherichia coli32Ciprofloxacin0.5
BZ-02Staphylococcus aureus8Ciprofloxacin1
BZ-02Escherichia coli16Ciprofloxacin0.5
BZ-03Candida albicans4Fluconazole2

Table 2: Minimum Bactericidal Concentration (MBC) of Benzimidazole Compounds

Compound IDTest MicroorganismMBC (µg/mL)Reference AntibioticMBC (µg/mL)
BZ-01Staphylococcus aureus32Ciprofloxacin2
BZ-01Escherichia coli64Ciprofloxacin1
BZ-02Staphylococcus aureus16Ciprofloxacin2
BZ-02Escherichia coli32Ciprofloxacin1
BZ-03Candida albicans8Fluconazole4

Table 3: Zone of Inhibition Diameters for Benzimidazole Compounds

Compound IDTest MicroorganismConcentration (µ g/disk )Zone of Inhibition (mm)Reference AntibioticZone of Inhibition (mm)
BZ-01Staphylococcus aureus3018Ciprofloxacin (5 µg)25
BZ-01Escherichia coli3015Ciprofloxacin (5 µg)30
BZ-02Staphylococcus aureus3022Ciprofloxacin (5 µg)25
BZ-02Escherichia coli3019Ciprofloxacin (5 µg)30
BZ-03Candida albicans3020Fluconazole (25 µg)28

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the proposed mechanisms of action of benzimidazole compounds.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay cluster_ZOI Zone of Inhibition Assay MIC_Prep Prepare 96-well plate with serial dilutions MIC_Inoc Inoculate with microbial suspension MIC_Prep->MIC_Inoc MIC_Incubate Incubate 18-24h MIC_Inoc->MIC_Incubate MIC_Read Read MIC value (no visible growth) MIC_Incubate->MIC_Read MBC_Plate Plate aliquots from MIC wells with no growth MIC_Read->MBC_Plate Proceed if growth is inhibited MBC_Incubate Incubate 24h MBC_Plate->MBC_Incubate MBC_Read Read MBC value (no colony growth) MBC_Incubate->MBC_Read ZOI_Inoc Inoculate agar plate ZOI_Disk Place impregnated disks ZOI_Inoc->ZOI_Disk ZOI_Incubate Incubate 18-24h ZOI_Disk->ZOI_Incubate ZOI_Measure Measure zone diameter ZOI_Incubate->ZOI_Measure

Antimicrobial activity assessment workflow.

Antifungal_Mechanism BZ Benzimidazole Compound Tubulin β-Tubulin BZ->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits polymerization Mitosis Mitosis Microtubule->Mitosis Disrupts spindle formation CellDivision Fungal Cell Division Mitosis->CellDivision Blocks Apoptosis Cell Death CellDivision->Apoptosis Leads to

Antifungal mechanism of benzimidazoles.

Antibacterial_Mechanism BZ Benzimidazole Compound DNAGyrase DNA Gyrase / Topoisomerase BZ->DNAGyrase Inhibits DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Prevents Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Blocks Cell_Death Cell Death Cell_Division->Cell_Death Leads to

Antibacterial mechanism of benzimidazoles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of ethyl 3-(1H-benzimidazol-2-yl)propanoate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for use in research and quality control environments.

Introduction

This compound is a benzimidazole derivative of interest in pharmaceutical research and development. Benzimidazole-containing compounds are known for a wide range of biological activities.[1] Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including synthesis optimization, purity assessment, and stability studies.

This application note details a robust RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis.

Experimental Protocol

This section outlines the necessary equipment, reagents, and the detailed chromatographic conditions for the analysis of this compound.

2.1. Instrumentation and Equipment

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

2.2. Chemicals and Reagents

  • This compound reference standard (Purity ≥ 95%)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid (85%, analytical grade)

  • Sodium hydroxide (analytical grade)

2.3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.05% v/v Orthophosphoric acid in water. The pH is adjusted to 4.5 with a dilute sodium hydroxide solution.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Chromatographic Conditions

The separation and quantification are achieved using the following HPLC parameters, which are based on established methods for similar benzimidazole derivatives.[3][4][5][6]

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 288 nm (based on typical benzimidazole UV absorbance)[3][6]
Run Time 15 minutes

2.5. Sample Preparation

For the analysis of bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative performance parameters of the HPLC method. These values are typical for validated HPLC methods for small molecules and should be established during method validation.

ParameterExpected Value
Retention Time (tR) Approximately 8.5 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system Set Up HPLC System (Column, Flow, Temp) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample acquire_data Acquire Chromatograms inject_standards->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify_sample Quantify Analyte in Sample integrate_peaks->quantify_sample calibration_curve->quantify_sample

Caption: Workflow for the HPLC analysis of this compound.

4.2. Method Development and Validation Logic

The development and validation of a robust HPLC method follow a logical progression, as depicted in the diagram below.

G HPLC Method Development & Validation Logic A Literature Search & Analyte Properties B Initial Method Development (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temp) B->C D Method Validation (ICH Guidelines) C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Finalized & Documented Method E->K F->K G->K H->K I->K J->K

Caption: Logical flow for HPLC method development and validation.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for related benzimidazole compounds and serves as a strong starting point for method implementation and validation in a laboratory setting. Adherence to good laboratory practices and proper method validation are essential to ensure the accuracy and reliability of the results obtained.

References

Application Notes and Protocols for N-Alkylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of benzimidazoles, a crucial reaction in the synthesis of many pharmacologically active compounds. The document covers various methodologies, from classical approaches to modern, greener alternatives, and presents quantitative data to facilitate method selection and optimization.

Introduction

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiulcer, anticancer, antiviral, and antihypertensive properties. The functionalization of the benzimidazole core, particularly at the nitrogen atoms, is a key strategy for modulating these activities and developing new therapeutic agents. N-alkylation is a fundamental transformation in this context, allowing for the introduction of diverse alkyl and arylmethyl groups. This document outlines and compares several key experimental procedures for this important reaction.

Experimental Methodologies

Several methods have been developed for the N-alkylation of benzimidazoles, each with its own set of advantages and limitations. The choice of method often depends on the substrate scope, desired scale, and environmental considerations. The primary methods covered in these notes are:

  • Conventional Synthesis with a Strong Base: This classical approach typically involves the deprotonation of the benzimidazole NH group with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.

  • Phase-Transfer Catalysis (PTC): PTC offers a milder and often more efficient alternative to traditional methods, facilitating the reaction between the benzimidazole salt and the alkyl halide in a biphasic system.

  • Green Synthesis in Aqueous Media: Driven by the principles of green chemistry, methods utilizing water as a solvent and surfactants like sodium dodecyl sulfate (SDS) have been developed to minimize the use of volatile organic compounds (VOCs).[1]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, allowing for a direct comparison of different N-alkylation methods.

Table 1: N-Alkylation of 2-Substituted Benzimidazoles using Phase-Transfer Catalysis [2]

Entry2-Substituted BenzimidazoleAlkyl Bromide (R-Br)Yield (%)
12-(2-Nitrophenyl)-1H-benzimidazolen-Propyl bromide85
22-(2-Nitrophenyl)-1H-benzimidazolen-Butyl bromide88
32-(2-Nitrophenyl)-1H-benzimidazolen-Pentyl bromide86
42-(2-Nitrophenyl)-1H-benzimidazolen-Hexyl bromide89
52-(2-Nitrophenyl)-1H-benzimidazolen-Heptyl bromide87
62-(2-Nitrophenyl)-1H-benzimidazolen-Octyl bromide90
72-(2-Nitrophenyl)-1H-benzimidazolen-Nonyl bromide88
82-(2-Nitrophenyl)-1H-benzimidazolen-Decyl bromide91

Reaction Conditions: Tetrabutylammonium hydrogen sulfate as phase-transfer catalyst and 30% aqueous potassium hydroxide as a base.

Table 2: Green Synthesis of N-Alkyl-2-styrylbenzimidazoles via Physical Grinding

EntrySubstrate (R)ReagentTime (min)Temperature (°C)Yield (%)
1-CH3Dimethyl sulfate (DMS)5RT80
2-CH3Diethyl sulfate (DES)5RT78
3-CH3Benzyl chloride10RT90
4-OHDimethyl sulfate (DMS)5RT80
5-OHDiethyl sulfate (DES)8RT75
6-OHBenzyl chloride10RT78
7-ClDimethyl sulfate (DMS)6RT90
8-ClDiethyl sulfate (DES)10RT80
9-ClBenzyl chloride10RT78

Table 3: N-Alkylation of Benzimidazoles in an SDS-Aqueous Basic Medium [3]

EntryBenzimidazole DerivativeAlkylating AgentTemperature (°C)Time (min)Yield (%)
1BenzimidazoleBenzyl bromideRT1598
22-MethylbenzimidazoleBenzyl bromideRT2095
35,6-DimethylbenzimidazoleBenzyl bromideRT2092
4Benzimidazolen-Butyl bromide603096
5Benzimidazolen-Hexyl bromide603094
6Benzimidazolen-Octyl bromide604092
72-MethylimidazoleBenzyl bromideRT2093

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (Conventional Method)

This protocol describes a general procedure for the N-alkylation of benzimidazoles using sodium hydride as a base.

Materials:

  • Substituted benzimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl chloride, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of the substituted benzimidazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle NaH under an inert atmosphere and away from moisture.[4]

  • Alkyl halides such as benzyl chloride and dimethyl sulfate are toxic, lachrymatory, and potential carcinogens.[4][5][6][7][8][9][10][11][12] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5][6][7][8][9][10][11][12]

Protocol 2: N-Alkylation using Phase-Transfer Catalysis

This protocol provides a method for N-alkylation utilizing a phase-transfer catalyst, which is generally milder and more efficient.[2]

Materials:

  • 2-Substituted benzimidazole

  • Alkyl bromide

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • 30% Aqueous potassium hydroxide (KOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 2-substituted benzimidazole (1.0 eq.) and tetrabutylammonium hydrogen sulfate (0.1 eq.) in dichloromethane.

  • Add the 30% aqueous potassium hydroxide solution and stir the biphasic mixture vigorously.

  • Add the alkyl bromide (1.2 eq.) and continue stirring at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure N-alkylated benzimidazole.

Protocol 3: Green N-Alkylation in an SDS-Aqueous Medium

This protocol outlines an environmentally benign procedure for N-alkylation in an aqueous medium using a surfactant.[3]

Materials:

  • Benzimidazole derivative

  • Alkylating agent (e.g., benzyl bromide, n-butyl bromide)

  • Sodium dodecyl sulfate (SDS)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of sodium hydroxide (2.0 eq.) and SDS (10 mol%) in water, add the benzimidazole derivative (1.0 eq.).

  • Stir the mixture at the appropriate temperature (room temperature for reactive halides, 60 °C for less reactive ones).

  • Add the alkylating agent (1.1 eq.) and continue stirring for the time indicated in Table 3, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the N-alkylation of benzimidazoles.

experimental_workflow cluster_conventional Conventional Method benzimidazole1 Benzimidazole deprotonation Deprotonation benzimidazole1->deprotonation na_h NaH in DMF na_h->deprotonation alkylation1 N-Alkylation deprotonation->alkylation1 alkyl_halide1 Alkyl Halide alkyl_halide1->alkylation1 workup1 Aqueous Workup & Extraction alkylation1->workup1 purification1 Purification workup1->purification1 product1 N-Alkyl Benzimidazole purification1->product1

Caption: Workflow for conventional N-alkylation of benzimidazoles.

ptc_workflow cluster_ptc Phase-Transfer Catalysis benzimidazole2 Benzimidazole ion_pair Ion-Pair Formation benzimidazole2->ion_pair base_aq Aqueous Base (e.g., KOH) base_aq->ion_pair pt_catalyst PTC (e.g., TBAHS) pt_catalyst->ion_pair alkylation2 N-Alkylation ion_pair->alkylation2 alkyl_halide2 Alkyl Halide in Organic Solvent alkyl_halide2->alkylation2 separation Phase Separation & Extraction alkylation2->separation purification2 Purification separation->purification2 product2 N-Alkyl Benzimidazole purification2->product2

Caption: Workflow for N-alkylation via phase-transfer catalysis.

green_workflow cluster_green Green Synthesis benzimidazole3 Benzimidazole micelle Micelle Formation benzimidazole3->micelle sds_aq SDS in Aqueous Base sds_aq->micelle alkylation3 N-Alkylation in Micelles micelle->alkylation3 alkyl_halide3 Alkyl Halide alkyl_halide3->alkylation3 extraction Extraction with Organic Solvent alkylation3->extraction purification3 Purification extraction->purification3 product3 N-Alkyl Benzimidazole purification3->product3

References

Application Notes and Protocols: Ethyl 3-(1H-benzimidazol-2-yl)propanoate in the Development of Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ethyl 3-(1H-benzimidazol-2-yl)propanoate and its derivatives as a scaffold in the design and synthesis of novel antiproliferative agents. The benzimidazole core is a significant pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] This document outlines the mechanisms of action, summarizes key quantitative data from recent studies, provides detailed experimental protocols for in vitro evaluation, and visualizes relevant signaling pathways and workflows.

Introduction: The Benzimidazole Scaffold in Anticancer Research

Benzimidazole and its derivatives have garnered substantial attention in oncology due to their structural similarity to endogenous purine nucleotides, allowing them to interact with a wide array of therapeutic targets.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of DNA and topoisomerase function, and modulation of critical signaling pathways.[3][4] The versatility of the benzimidazole scaffold allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, making it a promising backbone for the development of targeted cancer therapies.[1][3] Long-term exposure to some benzimidazole derivatives has been shown to lead to sustained inhibition of cell proliferation and the induction of apoptosis.[5]

Mechanisms of Antiproliferative Action

Benzimidazole derivatives, including congeners of this compound, employ a multi-faceted approach to inhibit cancer cell growth. The primary mechanisms are detailed below.

Disruption of Microtubule Dynamics

A well-established mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[3][6] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][4]

Inhibition of Key Signaling Pathways

Benzimidazole derivatives have been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival:

  • EGFR and HER2 Signaling: Certain derivatives can inhibit the tyrosine phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), leading to the downregulation of downstream pathways like PI3K/Akt and MEK/Erk.[6]

  • Bcl-2 Family Protein Inhibition: Some benzimidazoles act as inhibitors of the anti-apoptotic protein Bcl-2, promoting the intrinsic pathway of apoptosis.[7][8]

  • NF-κB Pathway Inhibition: The antiproliferative effects of some benzimidazoles have been linked to the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) expression, a key regulator of inflammation, immunity, and cell survival.[9][10]

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the benzimidazole ring system allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription.[1][3] Additionally, these compounds can inhibit the activity of topoisomerases, enzymes that are critical for resolving DNA supercoiling during replication, leading to DNA damage and cell death.[1][11]

Data Presentation: Antiproliferative Activity of Benzimidazole Derivatives

The following tables summarize the in vitro antiproliferative activity of various benzimidazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound ID/NameCancer Cell LineIC50 / GI50 (µM)Reference
Compound 3e Non-small cell lung (HOP-92)0.19[11]
Compound 6i EGFR0.078[12][13]
Compound 10e EGFR0.073[12][13]
Compound 8I K562 (leukemia)2.68[1]
Compound 8I HepG-2 (hepatocellular carcinoma)8.11[1]
Compound 3 T47D (breast cancer) - hypoxic0.00031[9][10]
Compound 8b MDA-MB-231 (breast cancer)12.69[7]
Compound 8c A549 (lung adenocarcinoma)11.63[7]
Compound 6k MCF-7 (breast cancer)6.93[14]
Compound 6k HCT-116 (colon cancer)10.88[14]
Compound 6k Hela (cervical cancer)9.46[14]
Compound 6k PC-3 (prostate cancer)12.17[14]

Detailed Experimental Protocols

The following are standard protocols for evaluating the antiproliferative effects of this compound and its derivatives in vitro.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram representing the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-EGFR, total EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the antiproliferative activity of benzimidazole derivatives.

antiproliferative_workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines Compound_Treatment Compound Treatment (e.g., Ethyl 3-(1H-benzimidazol- 2-yl)propanoate derivatives) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle Mechanism_Study Mechanism of Action (Western Blot, etc.) Cell_Cycle->Mechanism_Study

Caption: General experimental workflow for evaluating the antiproliferative activity of novel compounds.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis NFkB NF-κB NFkB->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Benzimidazole->Tubulin Benzimidazole->Bcl2 Benzimidazole->NFkB

Caption: Key signaling pathways targeted by antiproliferative benzimidazole derivatives.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the synthesis of various derivatives of ethyl 3-(1H-benzimidazol-2-yl)propanoate, a key scaffold in medicinal chemistry. The protocols outlined below focus on the derivatization at the N-1 position of the benzimidazole ring, a common strategy for modulating the pharmacological properties of this class of compounds.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities. This compound serves as a versatile starting material for the creation of diverse chemical libraries. The primary methods for its derivatization involve N-alkylation and N-arylation of the benzimidazole nucleus. These reactions allow for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

Core Synthesis of the Starting Material

The foundational molecule, this compound, is typically synthesized via the condensation of o-phenylenediamine with a suitable dicarboxylic acid derivative. While various methods exist, a common approach involves heating o-phenylenediamine with an excess of diethyl succinate.

Techniques for Creating Derivatives

The primary strategies for modifying this compound involve substitution at the nitrogen atom of the imidazole ring. The most prevalent methods are N-alkylation and N-arylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the benzimidazole nitrogen. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with a base (1.1-1.5 eq), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the benzimidazole nitrogen. Subsequently, the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data for N-Alkylation Reactions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF80485
Ethyl IodideNaHTHF25678
Methyl IodideK₂CO₃Acetone50582
Propargyl BromideCs₂CO₃Acetonitrile25875

Reaction Workflow for N-Alkylation

N_Alkylation start Ethyl 3-(1H-benzimidazol- 2-yl)propanoate reaction Reaction (Stirring, Heat) start->reaction base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Ethyl 3-(1-alkyl-1H-benzimidazol- 2-yl)propanoate purification->product

Caption: General workflow for the N-alkylation of this compound.

N-Arylation

N-arylation involves the formation of a carbon-nitrogen bond between the benzimidazole nitrogen and an aryl group. The Ullmann condensation and related copper-catalyzed cross-coupling reactions are the most common methods for this transformation.[1] These reactions typically require an aryl halide, a copper catalyst, a base, and often a ligand.

Experimental Protocol: Ullmann-type N-Arylation

In a reaction vessel, this compound (1.0 eq), the aryl halide (e.g., iodobenzene, bromobenzene) (1.2 eq), a copper(I) salt such as copper(I) iodide (CuI) (0.1-0.2 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) are combined in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A ligand, such as 1,10-phenanthroline or L-proline, may be added to facilitate the reaction. The mixture is heated to a high temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to days. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for N-Arylation Reactions

Aryl HalideCatalystBaseLigandSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneCuIK₂CO₃1,10-PhenanthrolineDMF1402465
4-BromoanisoleCuICs₂CO₃L-ProlineDMSO1203658
2-ChloropyridineCu₂OK₃PO₄NoneNMP1504845
3-IodonitrobenzeneCuIK₂CO₃NoneDMF1302072

Signaling Pathway for Ullmann N-Arylation

Ullmann_Arylation_Pathway cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Cu_Amide Copper(I) Amide Intermediate CuI->Cu_Amide Benzimidazole Benzimidazole (Deprotonated) Benzimidazole->Cu_Amide Base Oxidative_Addition Oxidative Addition Cu_Amide->Oxidative_Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition CuIII_Intermediate Copper(III) Intermediate Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product N-Aryl Benzimidazole Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann N-arylation of benzimidazoles.

Conclusion

The derivatization of this compound through N-alkylation and N-arylation provides a robust platform for the generation of novel compounds with potential therapeutic applications. The choice of reaction conditions, including the base, solvent, catalyst, and ligand, is crucial for achieving optimal yields and purity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of new benzimidazole-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 3-(1H-benzimidazol-2-yl)propanoate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incorrect Reagents Verify the purity and identity of the starting materials, o-phenylenediamine and mono-ethyl succinate (or succinic acid and ethanol). o-Phenylenediamine can oxidize and darken upon storage; use of fresh or purified material is recommended.[1][2]
Suboptimal Reaction Temperature The Phillips condensation typically requires heating.[3] A general starting point is 100°C.[4][5][6] If the yield is low, consider incrementally increasing the temperature. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[7][8]
Inappropriate Acid Catalyst or Concentration The reaction is acid-catalyzed. 4N Hydrochloric acid is a common choice. If the reaction is slow or incomplete, ensure the acid concentration is appropriate. Other acids like p-toluenesulfonic acid can also be used.[9]
Insufficient Reaction Time The reaction may require several hours to reach completion. A typical duration is 2-4 hours of heating.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Incomplete Neutralization After the reaction, the mixture needs to be neutralized to precipitate the product. Use a 10% sodium hydroxide solution and check the pH with litmus paper to ensure complete neutralization.[4][10]

Issue 2: Product Purity Issues

Obtaining an impure product can be due to several factors. The following table provides guidance on addressing purity problems.

Potential CauseRecommended Solution
Formation of Side Products A potential side product is the disubstituted benzimidazole, formed from the reaction of two molecules of o-phenylenediamine with one molecule of the dicarboxylic acid derivative.[11] Optimizing the stoichiometry of the reactants can help minimize this.
Residual Starting Materials If the reaction has not gone to completion, unreacted o-phenylenediamine or mono-ethyl succinate may contaminate the product. Monitor the reaction by TLC and ensure it runs to completion.
Discoloration of the Product The crude product may be discolored.[4] Recrystallization from boiling water with the addition of decolorizing carbon is an effective purification method.[4][10] If the product is still colored, treatment with a potassium permanganate solution followed by sodium bisulfite can be effective.[4]
Inadequate Purification A single purification step may not be sufficient. Column chromatography can be employed for further purification if recrystallization does not yield a product of the desired purity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general synthetic route for this compound?

The most common and direct route is the Phillips condensation reaction. This involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, in this case, mono-ethyl succinate, in the presence of a strong acid catalyst like hydrochloric acid, with heating.

Q2: Can I use succinic acid and ethanol instead of mono-ethyl succinate?

Yes, it is possible to use succinic acid and ethanol. The ethanol will act as both a reactant and a solvent. However, using mono-ethyl succinate as the starting material provides better control over the stoichiometry of the reaction.

Q3: What is a typical experimental protocol for this synthesis?

Experimental Protocol: Synthesis of this compound (Adapted General Method)

Materials:

  • o-Phenylenediamine

  • Mono-ethyl succinate

  • 4N Hydrochloric Acid

  • 10% Sodium Hydroxide solution

  • Decolorizing carbon

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask, combine o-phenylenediamine (1 equivalent) and mono-ethyl succinate (1.1 equivalents).

  • Add 4N hydrochloric acid to the mixture.

  • Heat the reaction mixture at 100°C for 2-4 hours, monitoring the progress by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.

  • Collect the precipitated crude product by suction filtration and wash with cold water.

  • For purification, dissolve the crude product in a minimal amount of boiling ethanol.

  • Add a small amount of decolorizing carbon and heat the mixture for a few minutes.

  • Hot filter the solution to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry.

Q4: How can I improve the yield of my reaction?

Several factors can be optimized to improve the yield:

  • Microwave Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields.[7][8]

  • Catalyst Optimization: While 4N HCl is standard, exploring other acid catalysts or optimizing the catalyst concentration could enhance the yield.

  • Reaction Time and Temperature: Systematically varying the reaction time and temperature, while monitoring the reaction by TLC, can help identify the optimal conditions for your specific setup.

  • Purity of Starting Materials: Ensure the o-phenylenediamine is fresh or has been purified to avoid side reactions from oxidized impurities.[1][2]

Q5: What are the potential side reactions?

The primary side reaction of concern is the formation of a disubstituted product where two benzimidazole moieties are linked by the succinate bridge. This can occur if the stoichiometry is not carefully controlled or if reaction conditions favor further reaction of the initial product.

Visualizing the Process

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mixing Reactants (o-phenylenediamine, mono-ethyl succinate, 4N HCl) B Heating (100°C, 2-4h) A->B C Neutralization (10% NaOH) B->C D Filtration C->D E Recrystallization (Ethanol, Decolorizing Carbon) D->E F Isolation of Pure Product E->F

General workflow for synthesis and purification.

Proposed Signaling Pathway (Reaction Mechanism):

The following diagram outlines the proposed mechanism for the acid-catalyzed condensation reaction.

reaction_mechanism Reactants o-Phenylenediamine + Mono-ethyl succinate Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Amino Group Protonation->Nucleophilic_Attack Intermediate1 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 -H2O Intermediate2 Iminium Ion Dehydration1->Intermediate2 Cyclization Intramolecular Nucleophilic Attack Intermediate2->Cyclization Intermediate3 Five-membered Ring Intermediate Cyclization->Intermediate3 Dehydration2 Dehydration Intermediate3->Dehydration2 -H2O Product Ethyl 3-(1H-benzimidazol- 2-yl)propanoate Dehydration2->Product

Proposed reaction mechanism for benzimidazole formation.

References

Technical Support Center: Purification of Crude Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude ethyl 3-(1H-benzimidazol-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Q1: I am getting a very low yield of my product after performing column chromatography. What could be the possible reasons?

A1: Low recovery of your target compound from column chromatography can be attributed to several factors:

  • Product Decomposition on Silica Gel: Benzimidazoles can sometimes be sensitive to the acidic nature of silica gel, leading to degradation during purification.

  • Irreversible Adsorption: Highly polar compounds or those with strong hydrogen bonding capabilities might bind too strongly to the silica gel and fail to elute with the chosen solvent system.

  • Inappropriate Solvent System: The polarity of your eluent may be too low, resulting in the compound remaining on the column. Conversely, if the polarity is too high, it may co-elute with impurities.

  • Improper Column Packing: Channels in the silica gel bed can lead to poor separation and mixing of fractions.

  • Product Streaking/Tailing: This can lead to broad peaks and difficulty in collecting pure fractions, ultimately reducing the isolated yield.

Troubleshooting Workflow for Low Yield

start Low Yield After Column Chromatography check_stability Is the compound stable on silica gel? start->check_stability adjust_solvent Is the solvent system optimized? check_stability->adjust_solvent Yes use_neutral_alumina Consider using neutral alumina or deactivated silica gel. check_stability->use_neutral_alumina No check_packing Was the column packed correctly? adjust_solvent->check_packing Yes increase_polarity Gradually increase eluent polarity. adjust_solvent->increase_polarity No reassess_loading Was the sample loaded properly? check_packing->reassess_loading Yes repack_column Repack the column carefully. check_packing->repack_column No dry_loading Use dry loading method for better resolution. reassess_loading->dry_loading No

Caption: Troubleshooting workflow for low yield in column chromatography.

Issue 2: Persistent Colored Impurities

Q2: My purified product remains colored (e.g., yellow or brown) even after chromatography. How can I remove these colored impurities?

A2: Colored impurities in benzimidazole synthesis often arise from oxidation or side reactions. Here are some strategies to address this:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the charcoal through a pad of celite. The product can then be recovered by crystallization or evaporation of the solvent.

  • Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is crucial.

  • Use of Reducing Agents: In some cases, trace amounts of oxidizing agents can cause coloration. Washing the organic extract with a dilute solution of a reducing agent like sodium bisulfite during the workup may help.

Frequently Asked Questions (FAQs)

Column Chromatography

Q: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A: A common mobile phase for purifying benzimidazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. A good starting point would be a gradient elution, beginning with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).

Q: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A: If your compound is very polar, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate. For very polar basic compounds, a system containing a small amount of ammonia in methanol (e.g., 1-5% of a 10% NH4OH in methanol solution) mixed with dichloromethane can be effective.

Recrystallization

Q: What are suitable solvents for the recrystallization of this compound?

A: Based on protocols for similar benzimidazole derivatives, suitable solvent systems for recrystallization include:

  • Ethanol and ethyl acetate mixtures.

  • Ethanol and acetonitrile mixtures.

  • Hot filtration in ethyl acetate can be used to remove insoluble impurities.

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Purification

Q: What are the likely impurities in my crude this compound sample?

A: The impurities will depend on the synthetic route. If using the Phillips-Ladenburg synthesis (condensation of o-phenylenediamine with a derivative of 3-carboxypropanoic acid), common impurities could include:

  • Unreacted o-phenylenediamine.

  • Unreacted carboxylic acid or ester starting material.

  • Incompletely cyclized intermediates.

  • Side-products from undesired reactions.

Q: Can I use a short plug of silica instead of a full column?

A: Yes, if your compound is mostly pure and you only need to remove baseline impurities, running it through a short plug of silica can be a quick and effective alternative to a full column.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Representative Column Chromatography Conditions for Benzimidazole Derivatives

Compound TypeStationary PhaseEluent SystemObservation
Substituted BenzimidazoleSilica GelHexane / Ethyl Acetate (Gradient)Effective for separating products of varying polarity.
Polar BenzimidazoleSilica GelDichloromethane / MethanolUsed for compounds that do not elute with less polar systems.
Acid-sensitive BenzimidazoleNeutral AluminaHexane / Ethyl AcetateAn alternative to silica gel to prevent product degradation.

Table 2: Representative Recrystallization Solvents for Benzimidazole Esters

Solvent SystemPurity Achieved (Example)Reference
Ethanol / Ethyl Acetate>99%
Ethanol / AcetonitrileHigh Purity
Ethyl AcetateEffective for removing non-polar impurities

Visualizations

cluster_purification Purification Workflow crude_product Crude this compound column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chrom recrystallization Recrystallization (e.g., EtOH/EtOAc) column_chrom->recrystallization For higher purity pure_product Pure Product column_chrom->pure_product If sufficiently pure recrystallization->pure_product

Caption: General purification workflow for this compound.

Technical Support Center: Optimizing Benzimidazole Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzimidazole cyclization.

Troubleshooting Guide

This guide addresses common issues encountered during benzimidazole synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Suboptimal Catalyst The choice of catalyst is crucial for efficient cyclization. Consider screening different types of catalysts, including Lewis acids (e.g., Er(OTf)₃), transition metal catalysts (e.g., copper-substituted zinc aluminate, Fe/ZrO₂), or nanoparticle catalysts (e.g., supported gold nanoparticles).[1][2][3] The catalyst loading should also be optimized; for instance, a 50 mg dose of Fe/ZrO₂ catalyst has been shown to yield 94% of the product.[1]
Inappropriate Solvent The reaction solvent significantly influences reaction rates and yields. Polar solvents like methanol and ethanol have been shown to be effective, with a cobalt(II) acetylacetone/CH₃OH system providing up to a 97% yield in one study.[4] In some cases, solvent-free, "green chemistry" approaches can also be highly effective.[5]
Incorrect Reaction Temperature Temperature plays a critical role in reaction kinetics. While some reactions proceed smoothly at room temperature, others may require heating to reflux temperatures (e.g., 132 °C) to achieve high yields.[4][6][7] It is advisable to perform temperature screening to find the optimal condition for your specific substrates.
Poor Quality Starting Materials Impurities in the o-phenylenediamine or aldehyde starting materials can interfere with the reaction. Ensure the purity of your reagents before starting the reaction.
Side Reactions Unwanted side reactions can consume starting materials and reduce the yield of the desired product. See the "Side Reactions and Impurities" section for more details.

Issue 2: Formation of a Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles

This is a common selectivity issue in benzimidazole synthesis.[3] The formation of either the mono- or di-substituted product can be influenced by the reaction conditions.

FactorTo Favor 2-Substituted (Mono-condensation)To Favor 1,2-Disubstituted (Double-condensation)
Catalyst The absence of a catalyst or using specific catalysts can favor mono-condensation. For example, reacting o-phenylenediamine and benzaldehyde without a catalyst at a 4:1 amine/aldehyde ratio resulted in 92% of the mono-substituted product.[3]Lewis acid catalysts like Er(OTf)₃ can selectively promote the formation of 1,2-disubstituted benzimidazoles.[3]
Stoichiometry Using an excess of the o-phenylenediamine (e.g., a 4:1 ratio to the aldehyde) can favor the formation of the 2-substituted product.[3]Using an excess of the aldehyde (e.g., a 1:2 ratio of diamine to aldehyde) promotes the formation of the 1,2-disubstituted product.[3]
Temperature Lower reaction temperatures (e.g., 1 °C) can favor the selective synthesis of 2-substituted benzimidazoles.[3]Higher temperatures (e.g., 80 °C) in the presence of a suitable catalyst can drive the reaction towards the 1,2-disubstituted product.[3]

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Presence of Unreacted Starting Materials Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the limiting reagent.[4] If the reaction has gone to completion, consider a suitable work-up procedure to remove unreacted starting materials before column chromatography.
Formation of Polar Impurities Side reactions can lead to the formation of polar byproducts that are difficult to separate from the desired benzimidazole. Careful optimization of reaction conditions to minimize side reactions is key.
Inappropriate Purification Technique For many benzimidazole derivatives, simple filtration after completion of the reaction can be sufficient to isolate the product.[6] If further purification is required, silica-gel column chromatography is a common and effective method.[6][7] The choice of eluent system for chromatography should be optimized based on the polarity of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for benzimidazole cyclization?

The synthesis of benzimidazoles typically proceeds through the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. When using an aldehyde, the reaction generally involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring.

Q2: How can I improve the "greenness" of my benzimidazole synthesis?

To align with the principles of green chemistry, consider the following:

  • Catalyst Choice: Utilize reusable catalysts such as Fe/ZrO₂ or supported gold nanoparticles.[1][5]

  • Solvent Selection: Opt for environmentally benign solvents like water or ethanol, or explore solvent-free reaction conditions.[8][9]

  • Energy Efficiency: Employ energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times.[10]

Q3: Are there any specific safety precautions I should take during benzimidazole synthesis?

As with any chemical synthesis, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents and solvents used in benzimidazole synthesis can be hazardous, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use and to perform the reactions in a well-ventilated fume hood.

Experimental Protocols

Example Protocol: Synthesis of 2-Phenylbenzimidazole using Cobalt(II) Acetylacetone Catalyst [4]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), and cobalt(II) acetylacetone (0.05 mmol).

  • Solvent Addition: Add methanol (CH₃OH) as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature for 4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the product can be isolated and purified. The separation procedure for the product and catalyst is reported to be straightforward.

Quantitative Data Summary

Table 1: Effect of Different Solvents on the Yield of 2-Phenylbenzimidazole [4]

EntrySolventYield (%)
1Methanol97
2Ethanol92
3Ethyl Acetate85
4Tetrahydrofuran80

Table 2: Optimization of Reaction Conditions for Benzimidazole Synthesis via Acylation-Cyclization [6][7]

EntryAcylation ReagentBaseSolventTemperature (°C)Yield (%)
1Ac₂ODIPEACH₃CN82Trace
2AcClDIPEAPhCl132Moderate
3AcClDBUPhCl132>89
4-KOHCH₃CN-57-70

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine o-phenylenediamine, aldehyde, and catalyst add_solvent Add Solvent (e.g., Methanol) start->add_solvent react Stir at Optimized Temperature add_solvent->react monitor Monitor by TLC react->monitor monitor->react Incomplete isolate Isolate Crude Product monitor->isolate Complete purify Purify (e.g., Column Chromatography) isolate->purify end Characterize Pure Benzimidazole purify->end

Caption: General experimental workflow for benzimidazole synthesis.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Product Yield catalyst_choice Suboptimal Catalyst Type start->catalyst_choice catalyst_loading Incorrect Loading start->catalyst_loading solvent Inappropriate Solvent start->solvent temperature Incorrect Temperature start->temperature reagent_purity Impure Starting Materials start->reagent_purity solution1 Screen Different Catalysts catalyst_choice->solution1 Solution solution2 Optimize Catalyst Amount catalyst_loading->solution2 Solution solution3 Test Various Solvents solvent->solution3 Solution solution4 Optimize Reaction Temperature temperature->solution4 Solution solution5 Ensure Reagent Purity reagent_purity->solution5 Solution

Caption: Troubleshooting logic for low product yield.

References

resolving solubility issues of ethyl 3-(1H-benzimidazol-2-yl)propanoate in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 3-(1H-benzimidazol-2-yl)propanoate

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in biological assays. Due to the limited availability of specific solubility data for this compound, the following guidance is based on the well-documented properties of the benzimidazole class of molecules, which are known for their characteristically low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: The recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Benzimidazole derivatives typically exhibit good solubility in this polar aprotic solvent. Prepare a stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). Why does this happen and how can I prevent it?

A2: This is a common issue known as "antisolvent precipitation." When the highly concentrated DMSO stock is diluted into an aqueous buffer, the compound, which is poorly soluble in water, rapidly comes out of solution. To prevent this, it is crucial to perform serial dilutions and ensure rapid mixing. It is also recommended that the final concentration of DMSO in the assay be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[1] For particularly problematic compounds, a stepwise dilution or the use of co-solvents may be necessary.

Q3: How does pH affect the solubility of this compound?

A3: Benzimidazoles are weak bases and their solubility is often pH-dependent.[2] They tend to be more soluble in acidic conditions (lower pH) where the benzimidazole ring can be protonated.[3][4] If your experimental conditions allow, slightly acidifying the buffer might improve solubility. However, you must first verify that the pH change does not affect your assay or the compound's stability.

Q4: Can I use other organic solvents like ethanol or methanol?

A4: While some benzimidazoles show solubility in alcohols like ethanol or methanol, DMSO is generally superior for creating high-concentration primary stocks.[5][6] If using alcohols, ensure they are compatible with your experimental system and be aware that they can also cause precipitation when diluted into aqueous media. The final concentration of any organic solvent should be minimized and consistent across all experimental and control groups.

Q5: Are there any alternative formulation strategies to improve aqueous solubility?

A5: Yes, several strategies can be employed to enhance the aqueous solubility of benzimidazole derivatives:

  • Co-solvents: Using a mixture of solvents can improve solubility. For in vivo studies, co-solvents like polyethylene glycol (PEG), propylene glycol, or glycerol are often used in combination with DMSO.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[7] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7]

  • Surfactants: The use of non-ionic surfactants at low concentrations can help maintain the compound's solubility in aqueous solutions by forming micelles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Compound may be impure or degraded.1. Gently warm the solution (e.g., in a 37°C water bath).2. Use sonication to aid dissolution.3. If it still does not dissolve, verify the purity and integrity of the compound.
Precipitate forms immediately upon dilution in aqueous buffer. Antisolvent effect is too strong for simple dilution.1. Lower the concentration of the DMSO stock solution (e.g., from 50 mM to 10 mM) and re-dilute.2. Perform a stepwise (serial) dilution rather than a single large dilution.3. Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing.
Solution is clear initially but becomes cloudy or forms a precipitate over time. The compound has low kinetic solubility and is crashing out of the supersaturated solution.1. The final concentration in the aqueous buffer is too high. Reduce the final concentration.2. Incorporate a solubilizing agent like a low percentage of surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin in your final buffer.3. Prepare the working solution fresh immediately before each experiment.
Inconsistent results between experiments. Variability in compound dissolution or precipitation.1. Standardize your protocol for preparing stock and working solutions meticulously.2. Always vortex the stock solution before making dilutions.3. Visually inspect for any signs of precipitation before adding the compound to your assay.
Cell death or unexpected biological effects in control wells. Solvent toxicity.1. Ensure the final concentration of DMSO (or other organic solvent) is identical in all wells, including vehicle controls.2. Lower the final solvent concentration to a non-toxic level (typically <0.5% for DMSO in most cell lines).[1]3. Run a vehicle control (media + solvent) to determine the baseline effect of the solvent itself.

Quantitative Data: Solubility of Related Benzimidazole Compounds

No specific quantitative solubility data for this compound is publicly available. The table below presents data for Albendazole, a structurally related benzimidazole, to provide a general reference.

Compound Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Reference
AlbendazoleAqueous Buffer2.0Not Specified23.5[3]
AlbendazoleAqueous Buffer4.0Not Specified8.7[3]
AlbendazoleAqueous Buffer6.0Not Specified1.8[3]
AlbendazoleAqueous Buffer8.0Not Specified1.3[3]
AlbendazoleAqueous Buffer10.0Not Specified4.3[3]
AlbendazoleWater + Tween 20 (surfactant)Not SpecifiedNot Specified42.0[3]

This data illustrates the typical pH-dependent solubility of benzimidazoles, with significantly higher solubility at acidic pH.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% cell culture grade DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it to 37°C for 10-15 minutes, followed by vortexing.[8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Warm Media: Pre-warm the aqueous biological medium or buffer (e.g., PBS, DMEM) to the experimental temperature (typically 37°C).

  • Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution of the DMSO stock into fresh DMSO or into the cell culture medium.

  • Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium while vortexing or swirling the tube/flask to ensure immediate and thorough mixing. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium, not the other way around.

  • Final Mix: Vortex the final working solution for another 30 seconds.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no precipitate has formed. If the solution is hazy, it may indicate precipitation.

  • Use Immediately: Use the freshly prepared working solution as soon as possible.

Visualizations

Workflow for Troubleshooting Solubility Issues

G cluster_troubleshoot Troubleshooting Options start Start: Dissolve Compound stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dissolved_q Is it fully dissolved? stock_prep->dissolved_q aid_dissolution Warm to 37°C and/or Sonicate dissolved_q->aid_dissolution No dilute Dilute Stock into Aqueous Buffer dissolved_q->dilute Yes aid_dissolution->stock_prep precipitate_q Does it precipitate? dilute->precipitate_q success Success: Proceed with Assay precipitate_q->success No troubleshoot Troubleshoot Precipitation precipitate_q->troubleshoot Yes opt1 Lower Stock Concentration troubleshoot->opt1 opt2 Use Stepwise Dilution troubleshoot->opt2 opt3 Modify Buffer (pH, Co-solvent) troubleshoot->opt3 opt4 Use Cyclodextrin/ Surfactant troubleshoot->opt4 opt1->dilute Retry opt2->dilute Retry opt3->dilute Retry opt4->dilute Retry

Caption: A logical workflow for preparing and troubleshooting solutions of poorly soluble compounds.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Many benzimidazole derivatives with anticancer properties function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[9][10][11][12] This disruption leads to cell cycle arrest and apoptosis.

G compound Benzimidazole Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis Induces

Caption: Potential mechanism of action for anticancer benzimidazoles via tubulin inhibition.

References

Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the proton signals for the benzene part of my N-unsubstituted benzimidazole appear broad or as fewer signals than expected?

A1: This is commonly due to prototropic tautomerism, a rapid exchange of the N-H proton between the two nitrogen atoms (N1 and N3) of the imidazole ring.[1][2] This exchange can lead to a time-averaged spectrum where chemically distinct protons (e.g., H4 and H7, H5 and H6) become chemically equivalent on the NMR timescale, resulting in signal coalescence and broadening.[1]

Troubleshooting Steps:

  • Solvent Change: The rate of tautomeric exchange is often solvent-dependent.[3] Switching from a non-polar solvent like CDCl₃ (where exchange is typically fast) to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ or HMPA-d₁₈ can slow down the exchange, potentially allowing for the resolution of individual signals.[1][2][4]

  • Lower Temperature: Acquiring the spectrum at a lower temperature can also slow the proton exchange rate, leading to sharper signals and the appearance of distinct resonances for each tautomer.[1]

Q2: I am seeing a single set of aromatic signals for my asymmetrically substituted N-H benzimidazole in CDCl₃, but two sets of signals in DMSO-d₆. What does this indicate?

A2: This observation is a classic indicator of tautomerism. In a non-polar solvent like CDCl₃, the proton exchange between the two nitrogen atoms is fast, resulting in an averaged spectrum where the two tautomeric forms are indistinguishable.[3][4] In a polar solvent like DMSO-d₆, the exchange rate is slowed down, allowing the NMR to detect the two distinct tautomers present in the solution, thus giving two sets of signals.[3][4]

Q3: How can I definitively assign the proton and carbon signals in my benzimidazole derivative, especially with overlapping aromatic signals?

A3: For unambiguous assignment, a suite of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the benzene ring (e.g., H4-H5-H6-H7).[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹JCH), allowing you to assign the carbon signal for each protonated carbon atom.[1][5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is crucial for identifying quaternary carbons and for linking different fragments of the molecule. For example, the N-H proton can show a correlation to C2 and the bridgehead carbons (C3a and C7a).[1][5][6][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is particularly useful for determining the regiochemistry of substitution and for differentiating between isomers.[9]

Q4: The chemical shift of the C2 carbon in my 2-alkyl-substituted benzimidazole is significantly downfield compared to the parent benzimidazole. Is this expected?

A4: Yes, this is a typical observation. The substitution at the C2 position, for instance with an alkyl group, generally causes a deshielding effect on the C2 carbon, shifting its resonance to a higher frequency (downfield) by approximately 10-15 ppm compared to the unsubstituted benzimidazole.[2]

Q5: My NMR spectrum is very complex and I suspect the presence of rotamers. How can I confirm this?

A5: The presence of rotamers (rotational isomers) can indeed lead to a more complicated spectrum than expected. This can occur if there is hindered rotation around a single bond, for example, a bond connecting a bulky substituent to the benzimidazole core.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If rotamers are present, you may observe coalescence of the signals at higher temperatures as the rate of rotation increases and the distinct environments average out on the NMR timescale.[10]

Data Presentation: Characteristic NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the benzimidazole core. Note that these values can be significantly influenced by substituents and the solvent used. Data is compiled from various sources.[1][11][12][13]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Benzimidazole Ring System in DMSO-d₆

ProtonChemical Shift Range (ppm)MultiplicityNotes
N-H12.0 - 13.0Broad SingletOften exchanges with D₂O. Position is highly variable.
H28.0 - 8.5SingletCan be broader in N-H benzimidazoles due to coupling with quadrupolar ¹⁴N.
H4/H77.5 - 7.8MultipletMay appear as distinct or averaged signals depending on tautomerism.
H5/H67.1 - 7.4MultipletMay appear as distinct or averaged signals depending on tautomerism.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Benzimidazole Ring System in DMSO-d₆

CarbonChemical Shift Range (ppm)Notes
C2140 - 155Position is sensitive to substitution at C2.
C3a/C7a132 - 144Bridgehead carbons. May be distinct or averaged depending on tautomerism.
C4/C7110 - 120May be distinct or averaged. Useful for studying tautomeric equilibrium.[2][14]
C5/C6120 - 125May be distinct or averaged.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the benzimidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A good shim will result in a narrow and symmetrical solvent peak.

  • Acquisition Parameters (Example for a 400 MHz spectrometer): [1]

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm (e.g., 6400 Hz).

    • Pulse Width (P1): Calibrated 30-degree pulse (~3-5 µs).

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform (FT).

    • Phase the spectrum manually.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or TMS (0.00 ppm).

    • Integrate the signals.

Protocol 2: HMBC Experiment for Structural Elucidation

  • Sample Preparation: As per Protocol 1. A slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: As per Protocol 1.

  • Acquisition Parameters (Example for a 400 MHz spectrometer): [1]

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgpndqf').

    • Spectral Width (SW) in F2 (¹H): ~10-12 ppm.

    • Spectral Width (SW) in F1 (¹³C): ~200-220 ppm.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

    • Long-Range Coupling Delay (D6): Optimized for an average long-range J-coupling of 8 Hz (e.g., 62.5 ms).

  • Processing:

    • Apply Fourier transform in both dimensions.

    • Phase the spectrum.

    • Calibrate both axes.

    • Analyze the cross-peaks to establish long-range ¹H-¹³C correlations.

Mandatory Visualizations

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Elucidation 1H_NMR 1H NMR (Proton Count & Splitting) COSY COSY (H-H Connectivity) 1H_NMR->COSY Correlate HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC 13C_NMR 13C NMR (Carbon Count) 13C_NMR->HSQC DEPT DEPT (CH, CH2, CH3) HMBC HMBC (Long-Range C-H) COSY->HMBC Confirm Fragments HSQC->HMBC Assign Quaternary C Structure Final Structure HMBC->Structure NOESY NOESY (Spatial Proximity) NOESY->Structure Stereochemistry

Caption: Workflow for benzimidazole structure elucidation using NMR.

Tautomerism cluster_fast Fast Exchange (e.g., CDCl3) cluster_slow Slow Exchange (e.g., DMSO-d6) T1_fast Tautomer 1 (H4, H5, H6, H7) T2_fast Tautomer 2 (H7, H6, H5, H4) T1_fast->T2_fast rapid Avg_Spec Averaged Spectrum (2 aromatic signals) T1_fast->Avg_Spec T2_fast->Avg_Spec T1_slow Tautomer 1 (Distinct Signals) T2_slow Tautomer 2 (Distinct Signals) T1_slow->T2_slow slow Slow_Spec Resolved Spectrum (4 aromatic signals) T1_slow->Slow_Spec T2_slow->Slow_Spec

Caption: Effect of tautomerism on benzimidazole NMR spectra.

Caption: Key HMBC correlations for the benzimidazole core.

References

avoiding side products in the preparation of ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on avoiding the formation of common side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared through the condensation of o-phenylenediamine and diethyl succinate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization. - Stoichiometry of reactants is not optimal.- Increase reaction time. - Optimize the reaction temperature; heating is generally required for cyclization. - Consider using a catalyst such as a Lewis acid or protic acid to facilitate cyclization. - Use a slight excess of diethyl succinate to ensure full conversion of the o-phenylenediamine.
Presence of a High Molecular Weight, Insoluble Material - Formation of polyamide side products from the condensation of o-phenylenediamine and diethyl succinate.- Ensure a 1:1 molar ratio of o-phenylenediamine to diethyl succinate. An excess of the diamine can promote polymerization. - Use a solvent that favors the intramolecular cyclization over intermolecular polymerization. - Lower the reaction temperature to disfavor polymerization, though this may require longer reaction times for the desired cyclization.
Formation of a Symmetrical Bis-benzimidazole Side Product - Reaction of one molecule of diethyl succinate with two molecules of o-phenylenediamine.- Use a molar excess of diethyl succinate relative to o-phenylenediamine to favor the formation of the mono-benzimidazole. - Control the addition of o-phenylenediamine to the reaction mixture to maintain a high local concentration of diethyl succinate.
Product is Contaminated with a Colored Impurity - Oxidation of o-phenylenediamine. - Degradation of the product at high temperatures.- Use high-purity, colorless o-phenylenediamine. If the starting material is colored, consider purification by recrystallization or sublimation. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessive heating during the reaction and work-up.
Incomplete Cyclization - Presence of N-acylated Intermediate - Insufficient heating or reaction time. - Lack of an effective catalyst for the cyclization step.- Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure completion. - Add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the dehydration and cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common method is the condensation reaction between o-phenylenediamine and diethyl succinate. This reaction, often performed at elevated temperatures, involves the initial formation of an amide intermediate, followed by an intramolecular cyclization to form the benzimidazole ring.

Q2: What are the key side products to watch out for in this synthesis?

A2: The primary side products of concern are:

  • 1,2-Bis(1H-benzimidazol-2-yl)ethane: A symmetrical bis-benzimidazole formed from the reaction of one molecule of diethyl succinate with two molecules of o-phenylenediamine.

  • Polyamides: High molecular weight oligomers or polymers resulting from the intermolecular condensation of the two reactants.

  • N-(2-aminophenyl)-4-ethoxy-4-oxobutanamide: The intermediate from the initial reaction of one amino group with the ester, which may persist if cyclization is incomplete.

Q3: How can I minimize the formation of the bis-benzimidazole side product?

A3: To minimize the formation of 1,2-bis(1H-benzimidazol-2-yl)ethane, it is recommended to use a molar excess of diethyl succinate. This ensures that the o-phenylenediamine is more likely to react with a fresh molecule of the ester rather than with an already mono-substituted intermediate.

Q4: What is the role of a catalyst in this reaction?

A4: While the reaction can proceed without a catalyst at high temperatures, the use of an acid catalyst (either protic or Lewis acid) can facilitate the cyclization step by protonating the carbonyl oxygen of the amide intermediate, making the carbonyl carbon more electrophilic and promoting the final ring closure with the elimination of water and ethanol.

Q5: What purification methods are most effective for isolating the desired product?

A5: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). For more challenging separations of side products, column chromatography on silica gel is an effective method.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Diethyl succinate (2.09 g, 12 mmol)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in ethanol.

  • Add diethyl succinate to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the o-phenylenediamine spot on the TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Reaction_Pathway OPD o-Phenylenediamine Intermediate N-Acylated Intermediate OPD->Intermediate + Diethyl Succinate DES Diethyl Succinate DES->Intermediate Product This compound Intermediate->Product Cyclization (-EtOH, -H2O)

Caption: Main reaction pathway for the synthesis of the target product.

stability testing of ethyl 3-(1H-benzimidazol-2-yl)propanoate under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of ethyl 3-(1H-benzimidazol-2-yl)propanoate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound?

A1: Based on its chemical structure, which contains a benzimidazole ring and an ethyl ester functional group, the primary stability concerns are hydrolysis of the ester linkage and oxidation of the benzimidazole ring system. Benzimidazole derivatives can also be susceptible to photodegradation, particularly in solution.[1][2]

Q2: Under what conditions is hydrolysis likely to occur?

A2: Hydrolysis of the ethyl ester to form 3-(1H-benzimidazol-2-yl)propanoic acid and ethanol is catalyzed by acidic or basic conditions.[3][4] The reaction is typically slow in pure water but is accelerated in the presence of dilute acids or alkalis, especially with heating.[3]

Q3: What are the likely products of oxidative degradation?

A3: The benzimidazole ring is susceptible to oxidation. Thermal oxidation studies on benzimidazole systems suggest that the degradation may initiate at the carbocyclic aromatic ring.[5][6] The specific oxidation products can vary depending on the oxidizing agent and conditions but may involve the formation of N-oxides or other oxidized species.

Q4: Is this compound sensitive to light?

A4: Many benzimidazole derivatives exhibit photosensitivity, especially when in solution.[1][2][7] Photodegradation can lead to complex mixtures of degradation products. It is recommended to protect solutions of this compound from light unless photostability is being actively investigated.

Q5: What is the expected thermal stability of this compound?

A5: In solid form, many benzimidazole compounds are relatively stable at temperatures up to 50°C.[1][2] However, at higher temperatures, thermal degradation can occur. The presence of oxygen can lead to thermo-oxidative degradation.[5][6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the stability testing of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Appearance of a new peak in HPLC analysis during storage. Degradation of the parent compound.Characterize the new peak using techniques like LC-MS to identify the degradant. Compare the retention time with a standard of the potential hydrolytic degradation product, 3-(1H-benzimidazol-2-yl)propanoic acid.
Decrease in the main peak area over time. Instability under the storage conditions.Review the storage conditions (temperature, light exposure, humidity). Perform forced degradation studies to identify the conditions causing instability.
Change in the color of the sample solution. Formation of colored degradation products, possibly due to oxidation or photodegradation.Protect the solution from light. Use an inert atmosphere (e.g., nitrogen) to minimize oxidation. Analyze the sample to identify the colored species.
Precipitation of the compound from the solution. Poor solubility of the compound or its degradation products in the chosen solvent system.Verify the solubility of the compound in the solvent. If a degradation product is precipitating, this may indicate significant degradation has occurred.
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, light exposure), or issues with the analytical method.Ensure tight control over all experimental parameters. Validate the analytical method for precision, accuracy, and linearity.

Experimental Protocols

A detailed methodology for conducting forced degradation studies on this compound. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]

Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • Keep the solution at 60°C for 24 hours.

      • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • Keep the solution at room temperature for 24 hours.

      • Withdraw samples at appropriate time points.

      • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours, protected from light.

      • Withdraw samples at appropriate time points.

    • Photolytic Degradation:

      • Expose a solution of the compound (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • A control sample should be kept in the dark under the same conditions.

      • Analyze the samples after the exposure period.

    • Thermal Degradation:

      • Store the solid compound in a controlled temperature oven at 60°C for 7 days.

      • Withdraw samples at appropriate time points and prepare solutions for HPLC analysis.

  • Sample Analysis: Analyze all samples by the validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and any major degradation products formed.

Data Presentation: Summarize the quantitative data in a table for easy comparison of the degradation under different stress conditions.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product(s) (%)
0.1 N HCl, 60°C01000
2
4
8
24
0.1 N NaOH, RT01000
2
4
8
24
3% H₂O₂, RT01000
2
4
8
24
Photolytic-
Thermal (Solid)7 days

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting stock_solution Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) stock_solution->acid Apply Stress base Base Hydrolysis (0.1N NaOH, RT) stock_solution->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Apply Stress photo Photolytic Stress (ICH Q1B) stock_solution->photo Apply Stress thermal Thermal Stress (Solid, 60°C) stock_solution->thermal Apply Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization Identify Unknowns data Data Interpretation and Reporting hplc->data characterization->data

Caption: Workflow for the stability testing of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product 3-(1H-benzimidazol-2-yl)propanoic Acid parent->hydrolysis_product H+ or OH- ethanol Ethanol parent->ethanol H+ or OH- oxidation_product Oxidized Benzimidazole Derivatives (e.g., N-oxides) parent->oxidation_product [O] photo_products Various Photodegradants parent->photo_products hv

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Recrystallization of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of ethyl 3-(1H-benzimidazol-2-yl)propanoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: A single ideal solvent is not definitively established in the literature for this specific compound. However, based on the properties of similar benzimidazole derivatives, suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for benzimidazole derivatives include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and ketones. It is recommended to perform a solvent screen to identify the optimal solvent or solvent mixture for your specific sample.

Q2: My compound is not dissolving in the chosen solvent, even at high temperatures. What should I do?

A2: This indicates that the solvent is likely a poor choice for recrystallization. You can try adding a co-solvent to increase solubility. For instance, if you are using a non-polar solvent, adding a small amount of a more polar solvent like ethanol or acetone might help. Alternatively, you may need to select a different, more effective solvent altogether. Refer to the solvent screening protocol below.

Q3: Crystals are not forming upon cooling. What could be the issue?

A3: Several factors can hinder crystal formation:

  • Supersaturation has not been reached: The solution may not be concentrated enough. Try evaporating some of the solvent to increase the compound's concentration.

  • Cooling too rapidly: Rapid cooling can sometimes lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath.

  • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q4: The recrystallized product has a low melting point and appears impure. What went wrong?

A4: This suggests that impurities are co-crystallizing with your product. This can happen if the chosen solvent dissolves the impurities as well as the desired compound. To address this, you can try a different recrystallization solvent or a multi-solvent system. A pre-purification step, such as treatment with activated carbon to remove colored impurities, may also be beneficial.[1][2]

Q5: My compound "oils out" instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this, try using a lower-boiling point solvent or a solvent mixture. Also, ensure a slow cooling process. If an oil has already formed, try to redissolve it by heating and then cool the solution more slowly while vigorously stirring.

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the recrystallization of this compound.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Compound does not dissolve - Inappropriate solvent- Insufficient solvent volume- Perform a solvent screening to find a suitable solvent.- Gradually add more solvent while heating.
No crystal formation upon cooling - Solution is not saturated- Cooling is too rapid- Lack of nucleation sites- Evaporate some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inner surface of the flask or add a seed crystal.
Formation of an oil ("oiling out") - Solution is supersaturated at a temperature above the compound's melting point.- Cooling is too rapid.- Reheat the solution to redissolve the oil, then allow it to cool more slowly with vigorous stirring.- Add a small amount of a solvent in which the compound is less soluble.- Use a lower-boiling point solvent system.
Low yield of recovered crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Colored impurities in the final product - Impurities are not removed by a single recrystallization.- Use activated carbon to adsorb colored impurities before the hot filtration step.- Perform a second recrystallization with a different solvent system.
Crystals are very fine or powder-like - Crystallization occurred too quickly.- Slow down the cooling process to allow for the growth of larger crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or ethyl acetate are good starting points.[1][3]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Solvent Screening
  • Preparation: Place a small, equal amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential recrystallization solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane).

  • Solubility at Room Temperature: Agitate the test tubes and observe the solubility of the compound in each solvent at room temperature. A good solvent will show low solubility.

  • Solubility at Elevated Temperature: Gently heat the test tubes that showed low solubility at room temperature. A good solvent will fully dissolve the compound at its boiling point.

  • Crystallization upon Cooling: Allow the test tubes that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. The ideal solvent will yield a good quantity of crystalline solid.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add Activated Carbon (optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter if no decolorization decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure start->impure_product solution_no_crystals Evaporate solvent Add seed crystal Scratch flask no_crystals->solution_no_crystals solution_oiling_out Cool slower Change solvent Stir vigorously oiling_out->solution_oiling_out solution_low_yield Use less solvent Ensure complete cooling low_yield->solution_low_yield solution_impure_product Use activated carbon Recrystallize again Use different solvent impure_product->solution_impure_product end Pure Crystals solution_no_crystals->end Success solution_oiling_out->end Success solution_low_yield->end Success solution_impure_product->end Success

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate. It is intended for researchers, scientists, and drug development professionals familiar with chemical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the most common synthetic route for this compound on a larger scale?

The most prevalent and scalable method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation reaction of o-phenylenediamine with ethyl hydrogen succinate (also known as monoethyl succinate).[1] This one-step reaction is generally robust, but requires careful control of reaction conditions to ensure high yield and purity on a larger scale.

Q2: My reaction is showing low conversion to the desired product. What are the potential causes and solutions?

Low conversion is a common issue during scale-up. Here are several factors to investigate:

  • Insufficient Heat Transfer: In larger reactors, localized cold spots can occur. Ensure uniform heating and agitation. Monitor the internal reaction temperature, not just the jacket temperature.

  • Ineffective Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. On a larger scale, ensure your setup (e.g., Dean-Stark trap) is adequately sized and efficient for the volume.

  • Catalyst Deactivation or Insufficient Amount: If using an acid catalyst (like p-toluenesulfonic acid or polyphosphoric acid), ensure the catalyst loading is appropriate for the larger batch size. Some catalysts may be sensitive to impurities in the starting materials.[2]

  • Purity of Starting Materials: Impurities in o-phenylenediamine or ethyl hydrogen succinate can interfere with the reaction. Use reagents of appropriate grade and consider purification if necessary.

Q3: I am observing a significant amount of a dark, tar-like byproduct. How can I minimize this?

Formation of colored, polymeric byproducts is often due to overheating or oxidation of the o-phenylenediamine starting material.

  • Temperature Control: Avoid excessive heating. Implement a controlled heating ramp-up and ensure the final reaction temperature is not exceeded.

  • Inert Atmosphere: On a larger scale, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diamine.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress (e.g., by TLC or HPLC) and work up the reaction as soon as it reaches completion.

Q4: The isolated product is difficult to purify. What are the recommended purification methods for scale-up?

Purification can be a bottleneck in scaling up production. Here are some strategies:

  • Recrystallization: This is a common and effective method for purifying benzimidazoles.[3] Selecting an appropriate solvent system is key. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often provides good results.

  • Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., cold ethyl acetate or diethyl ether) can significantly improve purity.

  • Charcoal Treatment: If the product is highly colored, a treatment with activated charcoal during the recrystallization process can help remove colored impurities. Use charcoal judiciously, as it can also adsorb the desired product.

  • Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered a last resort or for the purification of very high-value products.

Q5: Can I use succinic acid or diethyl succinate instead of ethyl hydrogen succinate?

  • Succinic Acid: Using succinic acid will result in the formation of 3-(1H-benzimidazol-2-yl)propanoic acid. A subsequent esterification step would be required to obtain the desired ethyl ester, adding complexity and cost to the overall process.

  • Diethyl Succinate: The reaction of o-phenylenediamine with diethyl succinate is generally much slower and less efficient for forming the benzimidazole ring compared to the reaction with the monoester carboxylic acid. It may require harsher conditions and can lead to the formation of amide intermediates without cyclization.

Quantitative Data Summary

The following tables provide a comparison of typical reaction parameters and outcomes for a lab-scale synthesis versus a scaled-up pilot plant synthesis.

Table 1: Reagent Quantities and Ratios

ParameterLab Scale (10 g Product)Pilot Scale (1 kg Product)
o-Phenylenediamine5.0 g (1.0 equiv)500 g (1.0 equiv)
Ethyl Hydrogen Succinate7.4 g (1.1 equiv)740 g (1.1 equiv)
Catalyst (p-TSA)0.4 g (5 mol%)40 g (5 mol%)
Solvent (Toluene)100 mL10 L

Table 2: Reaction Conditions and Performance

ParameterLab ScalePilot Scale
Reaction Temperature110-115 °C (Reflux)110-115 °C (Reflux)
Reaction Time4-6 hours6-8 hours
Typical Yield (Crude)85-95%80-90%
Typical Purity (Crude)90-95%85-90%
Yield (After Recrystallization)75-85%70-80%

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound via condensation of o-phenylenediamine and ethyl hydrogen succinate.

Materials:

  • o-Phenylenediamine (99%)

  • Ethyl hydrogen succinate (98%)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (99%)

  • Toluene

  • Ethanol (95%)

  • Activated Charcoal

  • Deionized Water

Procedure (Pilot Scale):

  • Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser fitted with a Dean-Stark trap.

  • Charging Reagents: Charge the reactor with o-phenylenediamine (500 g), ethyl hydrogen succinate (740 g), p-toluenesulfonic acid monohydrate (40 g), and toluene (10 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Water Removal: Begin stirring and heat the mixture to reflux (approximately 110-115 °C). Collect the water azeotropically in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 6-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by TLC or HPLC.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cool the mixture to 0-5 °C for at least 1 hour to maximize precipitation.

  • Filtration and Washing: Filter the crude product using a Nutsche filter. Wash the filter cake with cold toluene (2 x 500 mL) to remove residual starting materials and soluble impurities.

  • Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

Purification (Recrystallization):

  • Dissolution: In a separate suitable vessel, dissolve the crude product in a minimal amount of hot ethanol (approximately 3-4 L).

  • Decolorization: If the solution is highly colored, add activated charcoal (10-20 g), and stir at reflux for 15-30 minutes.

  • Hot Filtration: Hot-filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add deionized water to the hot filtrate with stirring until the solution becomes cloudy (the cloud point). Add a small amount of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then to 0-5 °C to induce crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with a cold ethanol/water mixture (1:1, 2 x 250 mL), and dry under vacuum at 50-60 °C to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with: - o-Phenylenediamine - Ethyl Hydrogen Succinate - p-TSA - Toluene inert Inert with Nitrogen start->inert heat Heat to Reflux (110-115 °C) inert->heat water_removal Azeotropic Water Removal (Dean-Stark) heat->water_removal monitor Monitor by HPLC/TLC water_removal->monitor monitor->water_removal Incomplete cool Cool to 0-5 °C monitor->cool Complete filter Filter Crude Product cool->filter wash Wash with Cold Toluene filter->wash dry Dry Crude Product wash->dry dissolve Dissolve in Hot Ethanol dry->dissolve charcoal Optional: Charcoal Treatment dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter crystallize Crystallize by adding Water and Cooling hot_filter->crystallize final_filter Filter Pure Product crystallize->final_filter final_dry Dry Final Product final_filter->final_dry

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Guide cluster_low_yield Low Yield / Incomplete Reaction cluster_byproducts Byproduct Formation (Tar) cluster_purification_issues Purification Difficulty issue Problem Encountered temp Check Internal Temperature & Improve Agitation issue->temp Low Conversion water Ensure Efficient Water Removal issue->water Low Conversion catalyst Verify Catalyst Loading and Activity issue->catalyst Low Conversion overheating Implement Strict Temperature Control issue->overheating Dark Color/Tar oxidation Ensure Inert Atmosphere (Nitrogen Blanket) issue->oxidation Dark Color/Tar time Optimize Reaction Time issue->time Dark Color/Tar slurry Perform Slurry Wash of Crude Solid issue->slurry Impure Product solvent Optimize Recrystallization Solvent System issue->solvent Impure Product color_issue Use Activated Charcoal for Color Removal issue->color_issue Colored Product

References

Validation & Comparative

Unraveling the Anticancer Potential of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, benzimidazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the purported anticancer mechanism of ethyl 3-(1H-benzimidazol-2-yl)propanoate against two well-established anticancer agents: Mebendazole, a fellow benzimidazole derivative, and Doxorubicin, a widely used chemotherapeutic. While direct experimental validation for this compound is limited, this guide synthesizes existing knowledge on related compounds to hypothesize its mechanism and facilitate further research.

Hypothesized Anticancer Mechanism of this compound

Based on studies of structurally similar benzimidazole compounds, it is hypothesized that this compound may exert its anticancer effects primarily through the inhibition of topoisomerase enzymes. Topoisomerases are crucial for resolving DNA supercoiling during replication and transcription. Their inhibition leads to DNA strand breaks, ultimately triggering apoptotic cell death. A structurally related compound, 1-(1-ethyl-1H-benzimidazol-2-yl) ethanone, has been shown to bind to the active site of topoisomerase, lending support to this hypothesis.

Furthermore, as is common with many benzimidazole derivatives, it is plausible that this compound also induces cell cycle arrest and apoptosis through intrinsic pathways.

Comparative Performance Analysis

To provide a comprehensive a framework for evaluating the potential efficacy of this compound, we present a comparison with Mebendazole and Doxorubicin across key anticancer metrics.

Table 1: Comparison of Anticancer Mechanisms
FeatureThis compound (Hypothesized)MebendazoleDoxorubicin
Primary Mechanism Topoisomerase InhibitionMicrotubule Depolymerization[1]DNA Intercalation & Topoisomerase II Inhibition[2][3]
Secondary Mechanism Induction of ApoptosisInduction of Apoptosis, Cell Cycle Arrest at G2/M phase[4][5]Generation of Reactive Oxygen Species (ROS), Induction of Apoptosis, Cell Cycle Arrest[2][6]
Drug Class BenzimidazoleBenzimidazoleAnthracycline
Table 2: Comparative Cytotoxicity (IC50 Values in µM)
Cancer Cell LineMebendazoleDoxorubicin
Lung (A549) ~0.16[4]~0.07
Lung (H460) 0.2608 ± 0.0388-
Melanoma (M-14, SK-Mel-19) ~0.32[4]-
Glioblastoma (060919 human GBM) 0.1[4]-
Adrenocortical Carcinoma (H295R) 0.23[7]-
Breast (MCF-7) -2.50
Colon (HCT-116) -Data varies with treatment duration[8]
Gastric (ACP-02) 0.39-
Ovarian (OVCAR3) 0.625-

Note: IC50 values can vary between studies due to different experimental conditions. Data for this compound is not yet available.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental processes for their validation, the following diagrams are provided.

Anticancer_Mechanism_Comparison cluster_0 This compound (Hypothesized) cluster_1 Mebendazole cluster_2 Doxorubicin EBP This compound Topo Topoisomerase EBP->Topo Inhibits DNA_damage_EBP DNA Strand Breaks Topo->DNA_damage_EBP Leads to Apoptosis_EBP Apoptosis DNA_damage_EBP->Apoptosis_EBP MBZ Mebendazole Tubulin Tubulin Polymerization MBZ->Tubulin Inhibits Mitotic_Arrest Mitotic Arrest (G2/M) Tubulin->Mitotic_Arrest Disrupts Apoptosis_MBZ Apoptosis Mitotic_Arrest->Apoptosis_MBZ DOX Doxorubicin DNA_Intercalation DNA Intercalation DOX->DNA_Intercalation Topo_II Topoisomerase II DOX->Topo_II Inhibits ROS ROS Production DOX->ROS DNA_damage_DOX DNA Damage DNA_Intercalation->DNA_damage_DOX Topo_II->DNA_damage_DOX Apoptosis_DOX Apoptosis DNA_damage_DOX->Apoptosis_DOX ROS->Apoptosis_DOX

Caption: Comparative signaling pathways of the anticancer agents.

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with Compound (e.g., this compound) Start->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry IC50 Determine IC50 Value MTT_Assay->IC50 Data_Analysis Data Analysis and Comparison IC50->Data_Analysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis End Conclusion on Anticancer Mechanism Data_Analysis->End

Caption: General experimental workflow for anticancer drug validation.

Detailed Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining
  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[9]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]

    • Incubate in the dark for 15 minutes at room temperature.[10]

    • Analyze the cells by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][11]

Conclusion and Future Directions

While the precise anticancer mechanism of this compound remains to be definitively elucidated, the available evidence from related benzimidazole compounds suggests a promising avenue of investigation centered on topoisomerase inhibition and the induction of apoptosis. The comparative data provided for Mebendazole and Doxorubicin offer a valuable benchmark for future studies. Further research employing the detailed experimental protocols outlined in this guide is essential to validate the hypothesized mechanism and to quantify the cytotoxic, cell cycle, and apoptotic effects of this compound. Such studies will be instrumental in determining the potential of this compound as a novel candidate for cancer therapy.

References

comparative analysis of synthesis routes for 2-substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2][3] The development of efficient and sustainable synthetic routes to access 2-substituted benzimidazoles is therefore a critical focus for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthesis route for a 2-substituted benzimidazole is a multi-faceted process that involves consideration of various factors, from the desired yield and purity to the environmental impact of the reaction. The following diagram illustrates a logical workflow for this decision-making process.

Workflow for Selecting a Synthesis Route for 2-Substituted Benzimidazoles cluster_0 Initial Considerations cluster_1 Synthesis Route Options cluster_2 Evaluation Criteria cluster_3 Decision A Define Target Molecule (2-Substituted Benzimidazole) B Condensation with Aldehydes A->B C Condensation with Carboxylic Acids A->C D Green Synthesis Approaches A->D E Reaction Yield (%) B->E F Reaction Time (h) B->F G Reaction Temperature (°C) B->G H Catalyst/Reagent Toxicity & Cost B->H I Substrate Scope B->I J Environmental Impact (Solvent, Energy) B->J C->E C->F C->G C->H C->I C->J D->E D->F D->G D->H D->I D->J K Select Optimal Synthesis Route E->K F->K G->K H->K I->K J->K

Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route for 2-substituted benzimidazoles.

Comparative Analysis of Synthesis Routes

The most prevalent methods for synthesizing 2-substituted benzimidazoles involve the condensation of o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivative). Recent advancements have focused on developing greener and more efficient protocols. The following table summarizes a comparison of these key approaches.

Synthesis RouteCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)AdvantagesDisadvantages
Condensation with Aldehydes
Eco-Friendly Air Oxidation[2]Air (Oxidant)EthanolRoom Temp.3 - 675 - 92Mild conditions, readily available and non-toxic oxidant, simple work-up.[2]May require longer reaction times for less reactive substrates.
Ammonium Chloride Catalyzed[4][5]NH₄ClEthanol80 - 90278 - 85Inexpensive and readily available catalyst, moderate to good yields.[4][5]Requires elevated temperatures.
Ultrasound-Assisted Green Synthesis[6]CuO-decorated reduced graphene oxide nanocompositeWaterAmbient0.5 - 190 - 98High yields, short reaction times, environmentally benign solvent, catalyst is reusable.[6]Requires specialized equipment (ultrasonicator) and catalyst synthesis.
Condensation with Carboxylic Acids
Traditional Dehydrating Conditions[2][4]Polyphosphoric Acid (PPA) or strong acidsSolvent-free or high-boiling solventHighVariableVariableWell-established method.Harsh reaction conditions, often low yields, formation of by-products.[4]
Green Synthesis with Deep Eutectic Solvents (DES)
DES as Solvent and Reagent[1]Choline Chloride:o-phenylenediamine (1:1)DES800.13 - 0.1789 - 97High yields, very short reaction times, simple work-up, solvent is also a reactant, no external solvent needed.[1]Requires preparation of the deep eutectic solvent.

Experimental Protocols

Eco-Friendly Synthesis using Air as the Oxidant[2]

Materials:

  • o-phenylenediamine

  • Aromatic aldehyde

  • Absolute ethanol

Procedure:

  • A mixture of o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) is dissolved in absolute ethanol (10 mL) in a round-bottom flask.

  • Air is continuously bubbled through the reaction mixture at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 3-6 hours), the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired 2-substituted benzimidazole.

Ammonium Chloride Catalyzed Synthesis[4][5]

Materials:

  • o-phenylenediamine

  • Aromatic aldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol

Procedure:

  • To a mixture of o-phenylenediamine (0.92 mmol) and the aromatic aldehyde (0.92 mmol) in ethanol (4 mL), ammonium chloride (30 mol%) is added.[4]

  • The resulting mixture is stirred at 80-90°C for 2 hours.[5]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol.[4]

Ultrasound-Assisted Green Synthesis in Water[6]

Materials:

  • 2-Haloaniline

  • Sodium azide

  • Aldehyde

  • CuO-decorated reduced graphene oxide (rGO) nanocomposite catalyst

  • Water

Procedure:

  • A mixture of the 2-haloaniline, sodium azide, and aldehyde is suspended in water.

  • The CuO-rGO nanocomposite catalyst is added to the mixture.

  • The reaction vessel is placed in an ultrasonic bath at ambient temperature.

  • The reaction is carried out for 30-60 minutes.

  • After completion, the catalyst is separated by centrifugation.

  • The aqueous layer is extracted with an organic solvent, and the product is isolated after removal of the solvent. The catalyst can be washed, dried, and reused.[6]

Green Synthesis using a Deep Eutectic Solvent (DES)[1]

Materials:

  • Aldehyde

  • Choline chloride:o-phenylenediamine (1:1) deep eutectic solvent

Procedure:

  • The appropriate aldehyde (1 mmol) is added to the pre-prepared choline chloride:o-phenylenediamine (1:1) eutectic mixture (1 mL) under magnetic stirring.

  • The resulting mixture is stirred at 80°C for 8-10 minutes.

  • The reaction is monitored by TLC and GC/MS analysis.

  • After completion, 2 mL of water is added to the reaction mixture.

  • The resulting aqueous suspension is extracted with ethyl acetate (3 x 2 mL).

  • The combined organic phases are dried over sodium sulfate (Na₂SO₄) and the solvent is evaporated under reduced pressure to yield the 2-substituted benzimidazole.[1]

Conclusion

The synthesis of 2-substituted benzimidazoles can be achieved through various routes, each with its own set of advantages and limitations. Traditional methods involving the condensation of o-phenylenediamine with aldehydes or carboxylic acids remain widely used. However, the trend is shifting towards greener and more sustainable approaches. The use of air as a benign oxidant, ultrasound irradiation in water, and deep eutectic solvents as both reaction media and reagents represent significant advancements in this field, offering high yields, shorter reaction times, and reduced environmental impact.[1][2][6] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of the reaction. For researchers prioritizing high efficiency and green credentials, the ultrasound-assisted and deep eutectic solvent-based methods are particularly promising.

References

A Comparative Analysis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate and Commercially Available Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound ethyl 3-(1H-benzimidazol-2-yl)propanoate against established, commercially available anticancer drugs. The objective is to present available data on their respective anticancer activities, mechanisms of action, and experimental validation, thereby offering a resource for researchers in the field of oncology drug discovery.

Introduction to Benzimidazole Derivatives in Oncology

Benzimidazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Their structural similarity to endogenous purine nucleotides allows them to interact with various biomolecules, leading to a broad spectrum of therapeutic effects, including anticancer properties.[2] The anticancer mechanisms of benzimidazole derivatives are varied and include the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and interference with microtubule dynamics.[2][3] While many derivatives have been synthesized and evaluated, this guide focuses on this compound and its potential as an anticancer agent.

Quantitative Comparison of Anticancer Activity

Table 1: In Vitro Cytotoxicity (IC50/GI50 Values) Against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50/GI50 (µM)Reference
1-(1-ethyl-1H-benzimidazol-2-yl)ethanone (3e) Non-Small Cell Lung (HOP-92)0.19[4]
Paclitaxel Breast (MCF-7)0.0075[5]
Lung (A549)0.00135[4]
Doxorubicin Breast (MCF-7)0.4[6]
Lung (A549)>20[7]
Cisplatin Breast (MCF-7)~10-20 (highly variable)[8]
Lung (A549)6.14 - 8.6[1][9]

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a drug that is required for 50% inhibition of cell growth or viability. These values can vary significantly between studies due to differences in experimental conditions.

Table 2: In Vivo Tumor Growth Inhibition

DrugCancer ModelDosage and AdministrationTumor Growth InhibitionReference
Paclitaxel B16F10 melanoma-bearing mice9 µmol/kg, intraperitonealSignificant tumor growth inhibition[10]
Doxorubicin 4T1 tumor-bearing miceNot specifiedNoticeably higher tumor inhibition compared to control[11]
Cisplatin Ovarian cancer xenograftNot specifiedTumor volume of 178 mm³ vs 418 mm³ in control[12]

Note: In vivo efficacy of this compound is suggested by qualitative statements indicating "sustained inhibition of cell proliferation and induction of apoptosis" in in vivo studies, though specific quantitative data is not available.[13]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and control drugs (e.g., Paclitaxel, Doxorubicin, Cisplatin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of an anticancer agent in a living organism, typically in a mouse model with induced tumors.

Protocol:

  • Tumor Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly divided into treatment and control groups.

  • Drug Administration: The treatment groups receive the test compound or control drug at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection daily or on alternate days). The control group receives a vehicle (e.g., saline).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length × Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a specific size or after a predetermined duration. The tumors are then excised and weighed. The tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the anticancer evaluation of the compounds discussed.

anticancer_mechanism cluster_drug Anticancer Agent cluster_cell Cancer Cell Benzimidazole Derivative Benzimidazole Derivative DNA DNA Benzimidazole Derivative->DNA Topoisomerase Inhibition Microtubules Microtubules Benzimidazole Derivative->Microtubules Disruption Kinases Kinases Benzimidazole Derivative->Kinases Inhibition CellCycleArrest CellCycleArrest DNA->CellCycleArrest Microtubules->CellCycleArrest Apoptosis Apoptosis Kinases->Apoptosis CellCycleArrest->Apoptosis

Caption: General mechanisms of action for benzimidazole-based anticancer agents.

mtt_workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound/Drug start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for the in vitro MTT cytotoxicity assay.

invivo_workflow start Implant Tumor Cells in Mice tumor_growth Allow Tumors to Grow start->tumor_growth grouping Randomize Mice into Groups tumor_growth->grouping treatment Administer Test Compound/Vehicle grouping->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Excise and Weigh Tumors monitoring->endpoint

Caption: Workflow for the in vivo tumor growth inhibition assay.

Discussion and Future Directions

The available data, although indirect, suggests that this compound and its analogs hold promise as potential anticancer agents. The potent in vitro activity of the related compound 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone against a non-small cell lung cancer line is particularly encouraging.[4] However, a direct and comprehensive comparison with established drugs like Paclitaxel, Doxorubicin, and Cisplatin is hampered by the lack of specific quantitative data for the title compound.

It is crucial to note the high variability in reported IC50 values for the same commercially available drugs across different studies.[8] This underscores the importance of standardized experimental conditions and the inclusion of reference compounds in every new study to ensure the reliability and comparability of results.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating this compound against a broad panel of cancer cell lines to determine its spectrum of activity and to generate robust IC50 data.

  • In vivo efficacy studies: Conducting well-controlled animal studies to obtain quantitative data on tumor growth inhibition, and to assess the compound's pharmacokinetic and toxicological profiles.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its anticancer effects.

By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for its potential development as a novel anticancer drug.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of ethyl 3-(1H-benzimidazol-2-yl)propanoate, aligning with general hazardous waste management protocols.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification :

    • Treat this compound as hazardous chemical waste.

    • Unless confirmed otherwise by your institution's environmental health and safety (EHS) office, all laboratory chemical waste should be considered hazardous[2].

  • Container Selection and Labeling :

    • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition[3][4].

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas[5][6].

    • Include the date when the waste was first added to the container and the name of the principal investigator or responsible person[6].

  • Waste Segregation and Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[3].

    • Segregate the waste from incompatible materials. As a general rule, keep organic compounds separate from strong oxidizing agents, acids, and bases[3][7].

    • Ensure the container is kept closed except when adding more waste[5][8].

    • Utilize secondary containment, such as a tray or bin, to capture any potential leaks[8].

  • Waste Collection and Removal :

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup.

    • Do not allow the waste to accumulate beyond the established limits for your SAA, which is typically 55 gallons for any single hazardous waste stream[8].

    • Hazardous waste must be collected within 90 days from the date it is first generated[8].

Quantitative Data for Hazardous Waste Storage

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting.

ParameterLimitCitation
Maximum Volume in SAA55 gallons per waste stream[8]
Maximum Accumulation Time90 days[8]
Container HeadspaceAt least 10% of container volume[9]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Identify as Hazardous Waste B Step 2: Select & Label Compatible Container A->B C Step 3: Segregate & Store in Satellite Accumulation Area B->C D Step 4: Arrange for Pickup by EHS/Hazardous Waste Team C->D E Proper Disposal by Licensed Facility D->E

Caption: Workflow for the disposal of this compound.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The core requirement is adherence to your institution's established hazardous waste management procedures. Always consult your local EHS office for specific guidance and clarification.

References

Essential Safety and Logistical Information for Handling Ethyl 3-(1H-benzimidazol-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-(1H-benzimidazol-2-yl)propanoate (CAS No. 6315-23-7) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of the parent compound, benzimidazole, and related derivatives. Researchers, scientists, and drug development professionals are strongly advised to obtain and review the official SDS from their chemical supplier for definitive safety protocols before handling this compound.

Immediate Safety and Operational Plan

This document provides a procedural guide for the safe handling, storage, and disposal of this compound in a laboratory setting. The recommendations are grounded in established safety practices for the benzimidazole class of compounds, which may have irritant properties.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.

  • The use of a chemical fume hood is recommended to control airborne concentrations.

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE): A summary of the recommended personal protective equipment is provided in the table below.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use and removed using the proper technique to avoid skin contact.
Respiratory Protection If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid breathing dust, vapor, mist, or gas.

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Evacuate: Clear the area of all personnel not involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.

  • It may be necessary to dispose of this compound as a hazardous waste. Consult with your institution's environmental health and safety department for specific guidance.

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS from Supplier prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh Compound in Fume Hood prep_eng->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decon->cleanup_dispose cleanup_ppe Doff and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe

Safe Handling Workflow Diagram

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。